Product packaging for 2-Methyl-5-(quinoxalin-2-yl)aniline(Cat. No.:CAS No. 433318-46-8)

2-Methyl-5-(quinoxalin-2-yl)aniline

Cat. No.: B2598615
CAS No.: 433318-46-8
M. Wt: 235.29
InChI Key: KIPPPIPUONNFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-(quinoxalin-2-yl)aniline is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B2598615 2-Methyl-5-(quinoxalin-2-yl)aniline CAS No. 433318-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-quinoxalin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-10-6-7-11(8-12(10)16)15-9-17-13-4-2-3-5-14(13)18-15/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPPPIPUONNFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(quinoxalin-2-yl)aniline is a heterocyclic aromatic amine containing a quinoxaline moiety fused with a substituted aniline.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with quinoxaline derivatives. Quinoxalines are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The physicochemical properties of this compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a plausible synthetic route.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models due to the limited availability of experimental data. For comparative purposes, experimental and predicted data for the related analogs, 2-methylquinoxaline and 5-methylquinoxaline, are also presented.

Data Summary
PropertyPredicted Value for this compoundExperimental/Predicted Value for 2-MethylquinoxalineExperimental/Predicted Value for 5-Methylquinoxaline
Molecular Formula C₁₅H₁₃N₃C₉H₈N₂C₉H₈N₂
Molecular Weight ( g/mol ) 235.28144.17144.17
Melting Point (°C) 160-180 (Predicted)37-39 (Experimental)33-35 (Experimental)
Boiling Point (°C) 450-550 (Predicted)245-247 (Experimental)246 (Experimental)
pKa (acidic) 15-16 (Predicted)Not AvailableNot Available
pKa (basic) 2-3 (Predicted)0.8 (Predicted)1.1 (Predicted)
logP (Octanol-Water Partition Coefficient) 3.0-3.5 (Predicted)1.89 (Predicted)1.95 (Predicted)
Aqueous Solubility (mg/L) 10-50 (Predicted)3391 (Experimental)Freely Soluble (Experimental)

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 4-methyl-3-nitroaniline with glyoxal, followed by reduction of the nitro group.

Materials:

  • 4-methyl-3-nitroaniline

  • Glyoxal (40% aqueous solution)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene:

    • In a round-bottom flask, dissolve 4-methyl-3-nitroaniline in ethanol.

    • Add an equimolar amount of glyoxal solution dropwise to the stirred solution.

    • Heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Reduction of the Nitro Group:

    • Suspend the crude 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene in a mixture of ethanol and water.

    • Heat the suspension to 60-70 °C.

    • Add sodium dithionite portion-wise until the yellow color of the nitro compound disappears.

    • Continue heating for an additional 30 minutes.

    • Cool the reaction mixture and make it alkaline with a 10% NaOH solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Finely powder a small amount of the dry, purified sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point.

Determination of logP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a standard procedure for determining the octanol-water partition coefficient.

Materials:

  • Purified this compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the compound in 1-octanol.

  • Add a known volume of this octanol solution to a separatory funnel containing a known volume of water.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The shake-flask method can also be used to determine aqueous solubility.

Materials:

  • Purified this compound

  • Distilled water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a flask.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a sample of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The determined concentration is the aqueous solubility of the compound at that temperature.

Determination of pKa

Potentiometric titration is a common method for pKa determination.

Materials:

  • Purified this compound

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa) by adding small, known volumes of the titrant.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product reactant1 4-Methyl-3-nitroaniline intermediate 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene reactant1->intermediate Condensation reactant2 Glyoxal reactant2->intermediate product This compound intermediate->product Reduction reagent1 Ethanol, Reflux reagent2 Sodium Dithionite

Caption: Synthetic route to this compound.

Experimental Workflow for Physicochemical Property Determination

The following diagram outlines the general workflow for determining the key physicochemical properties.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_properties Property Determination cluster_analysis Data Analysis synthesis Synthesis and Purification of This compound melting_point Melting Point Determination synthesis->melting_point logp logP Determination (Shake-Flask Method) synthesis->logp solubility Aqueous Solubility (Shake-Flask Method) synthesis->solubility pka pKa Determination (Potentiometric Titration) synthesis->pka data_analysis Data Compilation and Analysis melting_point->data_analysis logp->data_analysis solubility->data_analysis pka->data_analysis

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide on the Crystal Structure Determination of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The crystal structure of 2-Methyl-5-(quinoxalin-2-yl)aniline is not publicly available. This guide, therefore, presents a detailed, hypothetical methodology for its synthesis, crystallization, and subsequent crystal structure determination based on established protocols for similar quinoxaline derivatives. All experimental data presented are representative examples to illustrate the expected outcomes.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various pharmacologically active agents and functional materials. Their biological activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the core processes required for the crystal structure determination of this compound, from chemical synthesis to final structural analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming carbon-carbon bonds. The general procedure is as follows:

1.1. Materials and Reagents:

  • 2-Chloroquinoxaline

  • (4-amino-3-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

1.2. Reaction Procedure:

  • To a reaction vessel, add 2-chloroquinoxaline (1.0 eq.), (4-amino-3-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the vessel.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Crystallization

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.[1][2][3]

2.1. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to create a nearly saturated solution. The choice of solvent is critical and often determined by trial and error.[4]

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4]

2.2. Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively high-boiling-point solvent in which it is soluble (e.g., chloroform or dichloromethane). Place this solution in a small, open vial.

  • Place this small vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane or pentane).[5]

  • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5]

Single-Crystal X-ray Diffraction

3.1. Crystal Mounting and Data Collection:

  • Select a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) under a microscope.[6]

  • Mount the crystal on a goniometer head using a cryoloop and cryo-protectant oil.

  • Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect the diffraction data.

  • A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

3.2. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated using crystallographic software to check for geometric and other potential issues.

Data Presentation

As no experimental data exists for the title compound, the following table presents representative crystallographic data for a similar quinoxaline derivative to illustrate the expected format and values.

ParameterIllustrative Value
Chemical FormulaC₁₅H₁₃N₃
Formula Weight235.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.328 (7)
b (Å)13.895 (9)
c (Å)20.312 (15)
α (°)90
β (°)90.63 (8)
γ (°)90
Volume (ų)2350.7 (3)
Z4
Calculated Density (g/cm³)1.328
Absorption Coeff. (mm⁻¹)0.085
F(000)496
Crystal Size (mm³)0.30 x 0.20 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections Collected22546
Independent Reflections5978 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.063, wR₂ = 0.182
R indices (all data)R₁ = 0.085, wR₂ = 0.210
Goodness-of-Fit on F²1.01

Note: Data in this table is for illustrative purposes only and does not represent the actual crystal structure of this compound.

Visualizations

Experimental Workflow

The logical flow from synthesis to structure determination is a multi-step process requiring careful execution at each stage.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis start Reactants: 2-Chloroquinoxaline (4-amino-3-methylphenyl)boronic acid reaction Suzuki Coupling Reaction (Pd(OAc)₂, PPh₃, K₂CO₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: This compound purification->product crystallization Crystallization (Slow Evaporation or Vapor Diffusion) product->crystallization crystal Single Crystal crystallization->crystal data_collection Data Collection (X-ray Diffractometer) crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the determination of the crystal structure.

Potential Biological Signaling Pathway

Quinoxaline derivatives have been identified as inhibitors of various signaling kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of a stress-response pathway that can lead to inflammation and apoptosis.[7][8][9]

signaling_pathway stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 Activation stress->ask1 mkk47 MKK4 / MKK7 ask1->mkk47 mkk36 MKK3 / MKK6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis / Inflammation jnk->apoptosis p38->apoptosis inhibitor Quinoxaline Derivative (Potential Inhibitor) inhibitor->ask1

Caption: The ASK1 signaling pathway and potential inhibition by a quinoxaline derivative.

References

Potential Biological Activities of 2-Methyl-5-(quinoxalin-2-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities of 2-Methyl-5-(quinoxalin-2-yl)aniline and its specific derivatives are not extensively available in the current body of scientific literature. This guide, therefore, provides an in-depth overview of the known biological activities of structurally related quinoxaline derivatives to infer the potential therapeutic applications of the target compound. The methodologies and findings presented herein are based on studies of analogous structures and are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space.

Introduction to Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The biological effects of these compounds are often attributed to their ability to intercalate into DNA, inhibit key enzymes involved in cellular signaling, and generate reactive oxygen species. The specific substitution pattern on the quinoxaline ring system plays a crucial role in determining the potency and selectivity of these biological activities.

Potential Anticancer Activity

Quinoxaline derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Inhibition of Protein Kinases

Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.

2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoxaline-based compounds have shown significant VEGFR-2 inhibitory activity. While no data exists for this compound, related derivatives have demonstrated potent inhibition.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

Compound ID Structure IC50 (nM) Reference
Sorafenib (Reference Drug) 3.12 [1]
Compound 23j bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative 3.7 [1]
Compound 23a bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative 5.8 [1]

| Compound 23d | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 11.8 |[1] |

2.1.2 Epidermal Growth Factor Receptor (EGFR)

EGFR is another important target in cancer therapy, as its overexpression and mutation are common in various cancers. Quinoxaline derivatives have been developed as EGFR inhibitors.

2.1.3 PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][5] Dysregulation of this pathway is a hallmark of many cancers.[2][5] Quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR.[2]

Cytotoxic Activity

The anticancer potential of quinoxaline derivatives is often evaluated by their cytotoxicity against various cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 4m A549 (Non-small-cell lung) 9.32 ± 1.56 [6]
Compound 4b A549 (Non-small-cell lung) 11.98 ± 2.59 [6]
5-Fluorouracil A549 (Non-small-cell lung) 4.89 ± 0.20 [6]
Compound VIId HCT116 (Colon) 7.8 [7]
Compound VIIIc HCT116 (Colon) 2.5 [7]
Compound XVa HCT116 (Colon) 4.4 [7]
Compound 5 HeLa (Cervical) 0.126 [8]
Compound 5 SMMC-7721 (Hepatoma) 0.071 [8]
Compound 5 K562 (Leukemia) 0.164 [8]

| Doxorubicin | (Reference Drug) | - |[7][8] |

Potential Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[6] The mechanism of their antimicrobial action is thought to involve the inhibition of microbial growth and proliferation.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives Against Various Microbial Strains

Compound ID Microorganism MIC (µg/mL) Reference
Quinoxaline Derivative Methicillin-Resistant Staphylococcus aureus (MRSA) 1-4 [9]
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA) 4 [9]
Compound 10 Candida albicans 16 [2]
Compound 10 Aspergillus flavus 16 [2]
Compound 2d Escherichia coli 8 [2]
Compound 3c Escherichia coli 8 [2]
Compound 2d Bacillus subtilis 16 [2]
Compound 3c Bacillus subtilis 16 [2]
Compound 4 Bacillus subtilis 16 [2]

| Compound 6a | Bacillus subtilis | 16 |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

A general and widely used method for the synthesis of quinoxalines involves the condensation of an aromatic diamine with an α-dicarbonyl compound.

Workflow for Quinoxaline Synthesis

G A o-Phenylenediamine Derivative C Reaction Mixture (e.g., in Ethanol/Acetic Acid) A->C B α-Dicarbonyl Compound B->C D Reflux C->D Heating E Crude Quinoxaline Derivative D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure Quinoxaline Derivative F->G

Caption: General workflow for the synthesis of quinoxaline derivatives.

Detailed Protocol:

  • Dissolve the o-phenylenediamine derivative (1 mmol) in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v).

  • Add the α-dicarbonyl compound (1 mmol) to the solution.

  • Reflux the reaction mixture for a specified period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxaline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

[3][10][11][12]Workflow for VEGFR-2 Kinase Assay

G A Prepare Reaction Mixture (Buffer, ATP, Substrate) B Add Test Inhibitor A->B C Add VEGFR-2 Enzyme B->C D Incubate (e.g., 30°C for 45 min) C->D Initiate Reaction E Add Kinase-Glo™ Reagent D->E Stop Reaction F Incubate (Room Temp for 15 min) E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

Detailed Protocol:

  • Prepare a 1x kinase buffer from a 5x stock.

  • Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • Add the master mix to the wells of a white 96-well plate.

  • Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution for the blank and positive control wells.

  • Add the 1x kinase buffer to the "Blank" wells.

  • Dilute the VEGFR-2 kinase to the desired concentration in 1x kinase buffer.

  • Initiate the reaction by adding the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader.

  • Subtract the "Blank" reading from all other readings and calculate the percent inhibition and IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with Microbial Suspension A->B C Incubate (e.g., 37°C for 24h) B->C D Observe for Visible Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Quinoxaline derivatives have shown promise as inhibitors of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.

Conclusion and Future Directions

While the specific biological activities of this compound derivatives remain to be elucidated, the extensive research on the broader quinoxaline class strongly suggests their potential as valuable scaffolds for the development of novel therapeutic agents. The data on structurally related compounds indicate promising anticancer and antimicrobial activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Key areas of investigation should include:

  • In vitro and in vivo anticancer studies: Screening against a diverse panel of cancer cell lines and evaluation in preclinical animal models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • Antimicrobial spectrum analysis: Determining the range of bacteria and fungi susceptible to these derivatives.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation and a roadmap for researchers to embark on the exploration of this promising class of compounds.

References

In Silico Docking Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico docking procedures for the novel compound 2-Methyl-5-(quinoxalin-2-yl)aniline. While specific experimental data for this exact molecule is not yet publicly available, this document outlines a robust, best-practice methodology based on extensive research into structurally similar quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, frequently investigated for their potential as kinase inhibitors in oncology. This guide will therefore focus on a generalized workflow for assessing the binding affinity of this compound against common cancer-related kinase targets.

Introduction to Quinoxaline Derivatives in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. Their versatile structure allows for a wide range of biological activities, with a significant number of studies highlighting their potential as anticancer agents.[1][2][3][4] The mechanism of action for many quinoxaline-based compounds involves the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3] In silico molecular docking serves as a powerful computational tool to predict the binding interactions and affinity of novel compounds like this compound with these protein targets, thereby guiding further experimental validation.

Proposed Protein Targets for In Silico Screening

Based on the established activity of similar quinoxaline derivatives, the following protein kinases are proposed as primary targets for the initial in silico screening of this compound:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.[3][5]

  • c-Jun N-terminal Kinases 1 (JNK1): A member of the mitogen-activated protein kinase (MAPK) family, involved in cellular responses to stress, and implicated in cancer cell proliferation and apoptosis.[6]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section details a standardized and widely adopted protocol for performing molecular docking studies.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of this compound is constructed using molecular modeling software such as ChemBioDraw Ultra.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a stable and low-energy conformation. This is typically performed using a force field like MMFF94.

  • File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as PDBQT, which includes atomic charges and rotatable bond information.

Protein Preparation
  • PDB Structure Retrieval: The crystal structures of the target proteins (e.g., VEGFR-2, EGFR, JNK1) are downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules and co-crystallized ligands are removed from the protein structure.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned.

  • Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

Molecular Docking Simulation
  • Docking Software: AutoDock Vina is a widely used and effective software for molecular docking.[1]

  • Configuration: A configuration file is created specifying the paths to the prepared ligand and protein files, the grid box parameters, and the number of binding modes to generate.

  • Execution: The docking simulation is run to predict the binding poses and affinities of the ligand within the protein's active site.

Analysis of Docking Results
  • Binding Affinity: The binding affinity, typically expressed in kcal/mol, is the primary quantitative output. A more negative value indicates a stronger predicted binding interaction.

  • Interaction Analysis: The predicted binding poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Data Presentation: Summarized Docking Results

The following table provides a template for summarizing the quantitative data obtained from molecular docking studies.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
VEGFR-22OH4[1][2]This compound---
EGFR1M17[3]This compound---
JNK1-This compound---

Note: The binding affinity values and interacting residues are hypothetical and would be populated upon completion of the docking simulations.

Mandatory Visualizations

General Workflow for In Silico Docking

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (e.g., VEGFR-2, EGFR) protein_prep->docking analysis Analysis of Results docking->analysis binding_affinity Binding Affinity (kcal/mol) analysis->binding_affinity interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) analysis->interaction_analysis

Caption: A flowchart illustrating the key stages of an in silico molecular docking study.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GF->Receptor Activation Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Ligand This compound Ligand->Inhibition Inhibition->Receptor Inhibition

Caption: A diagram showing the potential inhibitory action on a generic kinase signaling pathway.

Conclusion

This technical guide outlines a comprehensive and established methodology for conducting in silico docking studies on this compound. By leveraging the wealth of existing research on quinoxaline derivatives, this document provides a solid foundation for researchers to predict the binding characteristics of this novel compound against relevant cancer-related protein targets. The successful application of these computational methods will be instrumental in prioritizing experimental resources and accelerating the drug discovery and development process.

References

An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2-Methyl-5-(quinoxalin-2-yl)aniline is limited. This guide provides a comprehensive overview based on the known properties of quinoxaline and aniline derivatives, alongside standardized experimental protocols for determining its solubility profile.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core fused to a substituted aniline moiety.[1] Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The solubility of such a compound in various organic solvents is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This document aims to provide a detailed technical guide to understanding and determining the solubility profile of this compound.

Predicted Solubility Profile

Based on the structure of this compound, which contains both aromatic and heterocyclic components with nitrogen atoms capable of hydrogen bonding, its solubility is expected to vary across different organic solvents. The presence of the aniline group suggests potential solubility in acidic solutions, while the overall aromatic character indicates likely solubility in a range of organic solvents.

Table 1: Qualitative Solubility and Solvent Usage for Quinoxaline Derivatives in Organic Solvents

Solvent ClassSpecific SolventsContext of Use for Quinoxaline DerivativesPredicted Applicability for this compound
Protic Solvents Ethanol, MethanolUsed in synthesis and for preparing solutions for biological assays.[4]Likely to be soluble, especially with heating.
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Commonly used as a solvent for a wide range of organic compounds, including for synthesis and in vitro biological screening.High probability of good solubility.
Halogenated Solvents Dichloromethane (DCM), ChloroformOften used in extraction and purification processes.Expected to be soluble.
Ethers Diethyl ether, Tetrahydrofuran (THF)Used in synthesis and purification.Moderate solubility is anticipated.
Aromatic Hydrocarbons Toluene, BenzeneUtilized in synthetic reactions.Likely to be soluble due to the aromatic nature of the compound.
Non-polar Solvents Hexane, HeptaneGenerally used as anti-solvents for crystallization or in chromatography.Low solubility is expected.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, DMSO, dichloromethane, toluene, hexane)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.

    • For UV-Vis analysis, measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standards against their concentrations.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

Mandatory Visualizations

Experimental_Workflow_for_Solubility_Determination A Start: Excess solid compound and solvent in vial B Equilibration at constant temperature (e.g., 24-48h) A->B C Settling of undissolved solid B->C D Withdrawal of supernatant C->D E Filtration (0.22 µm syringe filter) D->E G Analytical quantification (e.g., HPLC, UV-Vis) E->G Saturated sample F Preparation of standard solutions F->G Calibration standards H Data analysis and solubility calculation G->H I End: Quantitative solubility data H->I

Caption: Experimental workflow for determining the solubility of this compound.

Quinoxaline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[5] A common target for these compounds is the PI3K/mTOR pathway, which is crucial for cell growth and survival.[5] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Promotion Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for researchers and drug development professionals. By understanding the general solubility characteristics of related quinoxaline compounds and by implementing the detailed experimental protocol provided, a comprehensive solubility profile can be established. This information is indispensable for advancing the preclinical and clinical development of this and similar compounds. The potential interaction with key signaling pathways, such as the PI3K/mTOR pathway, underscores the importance of a thorough physicochemical characterization, including solubility, to facilitate further biological and pharmacological investigations.

References

The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoxaline compounds, with a focus on experimental protocols, quantitative data, and the elucidation of their mechanisms of action through key signaling pathways.

I. Synthetic Methodologies for the Quinoxaline Core

The synthesis of the quinoxaline ring is versatile, with several methods available to researchers, ranging from classical condensation reactions to modern catalytic and microwave-assisted approaches.[4][5][6]

Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most fundamental and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] This reaction is typically carried out in a suitable solvent and can be catalyzed by acids.

Experimental Protocol: General Procedure for Quinoxaline Synthesis via Condensation [3][7]

  • To a solution of an aromatic o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol:water (7:3, 10 mL) or glacial acetic acid), add a 1,2-dicarbonyl compound (1 mmol).[7][9]

  • If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid or 20 mol% phenol).[7]

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).[1][7]

  • Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, add water to the mixture to induce precipitation of the crude product.[7]

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5]

Experimental Protocol: Microwave-Assisted, Catalyst-Free Quinoxaline Synthesis [4]

  • In a microwave-safe vial, mix the benzil derivative (1 mmol) and the 1,2-diaminobenzene derivative (1 mmol).

  • Seal the vial with a cap containing a septum.

  • Place the vial in a microwave reactor and heat to 100–130°C for 2–6 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the solid product.

  • Filter the product and dry it to obtain the pure quinoxaline.

Metal-Catalyzed Synthesis

Various transition metal catalysts have been employed to facilitate the synthesis of quinoxalines, often under milder conditions and with broader substrate scope.[6]

Experimental Protocol: Copper-Catalyzed Synthesis of Quinoxalines [6]

  • In a reaction vessel, combine the 2-iodoaniline (1 mmol), arylacetaldehyde (1.2 mmol), sodium azide (2 mmol), CuI (10 mol%), and K2CO3 (2 mmol).

  • Add DMSO as the solvent and stir the mixture at 80°C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoxaline.

II. Quantitative Data on Synthesis and Biological Activity

The efficiency of synthetic routes and the potency of the resulting compounds are critical aspects of drug discovery. The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel quinoxaline derivatives.

Entry o-Phenylenediamine 1,2-Dicarbonyl Compound Catalyst/Conditions Yield (%) Reference
1o-PhenylenediamineBenzilAlCuMoVP, Toluene, 25°C, 2h92[1]
2o-PhenylenediamineBenzilPhenol (20 mol%), EtOH:H2O, RT95[7]
3o-PhenylenediaminePhenylglyoxal monohydrateIodine (5 mol%), EtOH:H2O, MW, 50°C94[5]
44-Methyl-o-phenylenediamineBenzilMgBr2.OEt2, MW, 1-2.5 min85-90[10]
5o-PhenylenediamineBenzoinAcetic acid, MW, 450W98[9]

Table 1: Comparison of Synthetic Yields for Quinoxaline Derivatives.

Compound ID Biological Activity Cell Line/Organism IC50/MIC (µM) Reference
Anticancer Activity
Compound 6be PI3K/Akt/mTOR inhibitorMGC-803Not specified[11]
Compound 4a p38α MAPK inhibitor-0.042[12]
Compound 13 DNA intercalator/Topo II inhibitorHePG-27.6[13]
Compound 25a DNA intercalator/Topo II inhibitorCaco-20.29-0.90[14]
Compound IV Topo II inhibitorPC-32.11[15]
Antimicrobial Activity
Compound 5p AntibacterialS. aureus4 µg/mL[16]
Compound 5p AntibacterialB. subtilis8 µg/mL[16]
Compound 5j AntifungalRhizoctonia solani8.54 µg/mL (EC50)[17]
Compound 4c AntibacterialVarious strains10.5-14.89 mm (inhibition zone)[18]

Table 2: Biological Activity of Novel Quinoxaline Derivatives.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by quinoxaline derivatives is crucial for rational drug design and development.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][19] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway.[2][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth & Survival mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC2 Quinoxaline->mTORC1

Caption: Quinoxaline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Quinoxaline derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK.[12]

MAPK_Pathway Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38MAPK p38 MAPK MAPKK->p38MAPK phosphorylates TranscriptionFactors Transcription Factors p38MAPK->TranscriptionFactors Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Quinoxaline Quinoxaline Derivatives Quinoxaline->p38MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.

DNA Intercalation and Topoisomerase II Inhibition

A significant mechanism of anticancer activity for certain quinoxaline derivatives is their ability to intercalate into the DNA double helix and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[13][14][20] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

DNA_Intercalation_TopoII Quinoxaline Quinoxaline Derivative DNA DNA Double Helix Quinoxaline->DNA Intercalates TopoII Topoisomerase II Quinoxaline->TopoII Inhibits ReplicationFork DNA Replication Fork DNA_Damage DNA Strand Breaks ReplicationFork->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces Synthesis_Workflow Reactants o-Phenylenediamine & 1,2-Dicarbonyl Synthesis Synthesis (Condensation, MW, etc.) Reactants->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PureCompound Pure Quinoxaline Derivative Characterization->PureCompound Biological_Evaluation_Workflow PureCompound Pure Quinoxaline Derivative PrimaryScreening Primary Screening (e.g., MTT Assay, Antimicrobial Assay) PureCompound->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Dose-Response, Selectivity) HitIdentification->SecondaryScreening MechanismOfAction Mechanism of Action (Pathway Analysis, Target Identification) SecondaryScreening->MechanismOfAction LeadCompound Lead Compound MechanismOfAction->LeadCompound

References

In-Depth Technical Guide: Exploring the Mechanism of Action of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide outlines a plausible mechanism of action for 2-Methyl-5-(quinoxalin-2-yl)aniline based on the known biological activities of structurally related quinoxaline derivatives. As of the compilation of this document, no specific studies on this compound have been published. Therefore, the proposed mechanism, while scientifically grounded in the activities of similar compounds, remains hypothetical and requires experimental validation.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. A predominant mechanism underlying the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

This guide focuses on the putative mechanism of action of this compound. Based on its structural features—a quinoxaline core substituted with a methyl group at the 2-position and an aniline group at the 5-position—it is hypothesized that this compound functions as a kinase inhibitor. The aniline moiety is a common pharmacophore in many kinase inhibitors, often involved in critical hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

Postulated Mechanism of Action: Kinase Inhibition

It is proposed that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The planar quinoxaline scaffold likely intercalates into the hydrophobic ATP-binding cleft of the kinase, while the aniline group may form hydrogen bonds with the hinge region residues, a characteristic interaction for many Type I and Type II kinase inhibitors. The methyl group at the 2-position could contribute to the compound's selectivity and potency by interacting with a specific hydrophobic pocket within the kinase domain.

Potential Kinase Targets

Based on extensive research on analogous quinoxaline derivatives, several protein kinase families are potential targets for this compound. These include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.

  • c-Met (Hepatocyte Growth Factor Receptor): Its dysregulation is implicated in tumor cell proliferation, survival, and invasion.

  • Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell cycle progression and apoptosis inhibition.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, driving cell proliferation.

  • Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the MAPK kinase kinase family involved in stress and apoptotic signaling.

Quantitative Data on Structurally Related Quinoxaline Derivatives

The following tables summarize the in vitro activities of various quinoxaline derivatives against different cancer cell lines and protein kinases. This data provides a basis for estimating the potential potency of this compound.

Table 1: Cytotoxic Activity of Quinoxaline Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference
Quinoxaline-bisarylureaHCT116 (Colon Carcinoma)10.27[1]
Imidazo[1,2-a]quinoxalineVariousNot Specified[1]
3-Methylquinoxaline derivativeMCF-7 (Breast Adenocarcinoma)3.95 (nM)[2]
3-Methylquinoxaline derivativeHepG2 (Hepatocellular Carcinoma)3.08 (nM)[2]
3-Methylquinoxaline derivativeHCT-116 (Colon Carcinoma)3.38 (nM)[2]
Dibromo-substituted quinoxalineASK1 expressing cells0.03017
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073[3]

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Quinoxaline-2-carboxylic acid derivativePim-174[4]
Quinoxaline-2-carboxylic acid derivativePim-22100[4]
Dibromo-substituted quinoxalineASK130.17
Substituted quinoxalineJAK25.98[2]
Macrocyclic quinoxaline-2-carboxylic acidCDK (in MV4-11 cells)32.9[2]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be inhibited by this compound.

Proposed Kinase Inhibition Workflow

G cluster_workflow Experimental Workflow for Kinase Inhibition Compound This compound Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay TargetKinase Target Kinase (e.g., VEGFR-2, c-Met, Pim-1) TargetKinase->Assay ATP ATP ATP->Assay Substrate Substrate Substrate->Assay ADP ADP (Product) Measurement Measure Kinase Activity (Luminescence) ADP->Measurement Assay->ADP IC50 Determine IC50 Measurement->IC50

Workflow for determining kinase inhibitory activity.

VEGFR-2 Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling cascade.

c-Met Signaling Pathway

G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Inhibitor This compound Inhibitor->cMet

Inhibition of the c-Met signaling cascade.

Pim-1 Signaling Pathway

G cluster_pathway Pim-1 Signaling Pathway Cytokines Cytokines (e.g., IL-2, IL-6) JAK JAK Cytokines->JAK Transcription STAT STAT JAK->STAT Transcription Pim1 Pim-1 STAT->Pim1 Transcription p21 p21 Pim1->p21 Inhibits p27 p27 Pim1->p27 Inhibits Bad Bad Pim1->Bad Inhibits CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle Apoptosis Apoptosis Inhibition Bad->Apoptosis Inhibitor This compound Inhibitor->Pim1

Inhibition of the Pim-1 signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant target kinase

  • Kinase-specific substrate and ATP

  • This compound

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the test compound solution.

    • Add the target kinase and its specific substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane) and PI fluorescence (indicating loss of membrane integrity) are measured.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its chemical structure strongly suggests a role as a kinase inhibitor. The presence of the quinoxaline scaffold and the aniline moiety are hallmarks of many known anticancer agents that target protein kinases. The most probable mechanism involves the inhibition of key kinases in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, such as the VEGFR, c-Met, and Pim kinase pathways. The ultimate cellular effects are likely to be cytostatic, through cell cycle arrest, and cytotoxic, via the induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive investigation and validation of the proposed mechanism of action for this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 2-Methyl-5-(quinoxalin-2-yl)aniline, a key intermediate in various drug discovery programs. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, offering reliable and adaptable methods for laboratory-scale synthesis.

Introduction

This compound is a substituted aromatic amine containing a quinoxaline moiety. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The synthesis of specifically substituted quinoxaline derivatives is crucial for the development of new therapeutic agents.

The following protocols describe two plausible and efficient synthetic pathways for the target molecule, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated compound and an organoboron species.[5]

Synthetic Strategies

Two primary retrosynthetic disconnections for this compound are considered, both centered around a key Suzuki-Miyaura coupling step.

Route 1: This approach involves the coupling of a 2-haloquinoxaline with a protected aminophenylboronic acid derivative. This is often the preferred route due to the commercial availability or straightforward synthesis of the required aniline precursors.

Route 2: This alternative strategy involves the coupling of a quinoxaline-2-boronic acid derivative with a halogenated and protected aniline.

Both routes necessitate the use of a protecting group for the aniline's amino functionality to prevent side reactions during the cross-coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its ease of removal under acidic conditions.

Route 1: Coupling of 2-Chloroquinoxaline with a Protected Aminophenylboronic Ester

This synthetic route is a four-step process starting from commercially available 2-methyl-5-nitroaniline.

Experimental Workflow (Route 1)

Route 1 Workflow A 2-Methyl-5-nitroaniline B N-(2-Methyl-5-aminophenyl)Boc A->B  Reduction & Protection C N-Boc-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline B->C  Borylation   D N-Boc-2-Methyl-5-(quinoxalin-2-yl)aniline C->D  Suzuki Coupling   E This compound D->E  Deprotection  

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Synthesis of tert-butyl (2-methyl-5-aminophenyl)carbamate

This step involves the reduction of the nitro group of 2-methyl-5-nitroaniline, followed by the protection of the resulting primary amine with a Boc group.

Protocol:

  • Reduction: To a solution of 2-methyl-5-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq). Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice water and basify with a saturated sodium bicarbonate solution to a pH of 8. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methyl-1,3-phenylenediamine.

  • Protection: Dissolve the crude 4-methyl-1,3-phenylenediamine in a 1:1 mixture of tetrahydrofuran (THF) and water. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 12 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl (2-methyl-5-aminophenyl)carbamate.

Step 2: Synthesis of tert-butyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

This step is a Miyaura borylation to convert the aryl amine to the corresponding pinacol boronate ester.

Protocol:

  • To a solution of tert-butyl (2-methyl-5-aminophenyl)carbamate (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired boronate ester.

Step 3: Synthesis of tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate

This is the key Suzuki-Miyaura cross-coupling step.[6][7]

Protocol:

  • In a reaction vessel, combine tert-butyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.1 eq), 2-chloroquinoxaline (1.0 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected final product.

Step 4: Synthesis of this compound (Final Product)

This final step involves the deprotection of the Boc group.

Protocol:

  • Dissolve tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Route 2: Coupling of Quinoxaline-2-boronic Acid with a Halogenated Protected Aniline

This alternative route involves the synthesis of a quinoxaline boronic acid derivative, which is then coupled with a halogenated and protected aniline.

Experimental Workflow (Route 2)

Route 2 Workflow A 2-Chloroquinoxaline B Quinoxaline-2-pinacol boronate A->B  Borylation   D N-Boc-2-Methyl-5-(quinoxalin-2-yl)aniline B->D C N-Boc-5-bromo-2-methylaniline C->D  Suzuki Coupling   E This compound D->E  Deprotection  

Caption: Workflow for the synthesis of this compound via Route 2.

Step 1: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Protocol:

  • Combine 2-chloroquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 85 °C for 16 hours under an argon atmosphere.

  • Cool the mixture, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the quinoxaline-2-pinacol boronate.

Step 2: Synthesis of tert-butyl (5-bromo-2-methylphenyl)carbamate

Protocol:

  • Dissolve 5-bromo-2-methylaniline (1.0 eq) in THF.

  • Add (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected aniline, which can often be used without further purification.

Step 3: Synthesis of tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate

Protocol:

  • In a reaction vessel, combine 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (1.0 eq), tert-butyl (5-bromo-2-methylphenyl)carbamate (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.

  • After cooling, separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of this compound (Final Product)

This deprotection step is identical to Step 4 in Route 1.

Protocol:

  • Dissolve the product from the previous step in DCM.

  • Add TFA (5.0 eq) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Neutralize with saturated sodium bicarbonate solution.

  • Extract with DCM, dry, and concentrate to yield the final product.

Data Presentation

The following table summarizes the expected yields for each synthetic step, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

Route Step Transformation Typical Yield Range (%)
1 1Reduction of nitro group and Boc protection70-85
2Miyaura borylation of the protected aniline65-80
3Suzuki-Miyaura coupling with 2-chloroquinoxaline60-75
4Boc deprotection>90
2 1Miyaura borylation of 2-chloroquinoxaline70-85
2Boc protection of 5-bromo-2-methylaniline>95
3Suzuki-Miyaura coupling with the quinoxaline boronate60-75
4Boc deprotection>90

Conclusion

The two synthetic routes provided offer robust and reproducible methods for the preparation of this compound. The choice of route may depend on the availability and cost of the starting materials and the specific expertise of the laboratory. Route 1 is often more direct, starting from a readily available nitroaniline derivative. Both pathways utilize well-established and high-yielding reactions, making them suitable for the synthesis of this important building block for drug discovery and development. Appropriate analytical techniques (NMR, MS, HPLC) should be used to confirm the identity and purity of the intermediates and the final product.

References

Application Notes and Protocols: 2-Methyl-5-(quinoxalin-2-yl)aniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(quinoxalin-2-yl)aniline is a pivotal chemical intermediate in the synthesis of advanced kinase inhibitors, most notably Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The quinoxaline and aniline moieties of this compound provide a versatile scaffold for the development of targeted therapeutics, particularly in the field of oncology. This document provides detailed application notes on its use, protocols for its incorporation into final drug products, and an overview of the biological context of its derivatives.

Introduction

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. When coupled with a substituted aniline, as in this compound, it forms a key building block for molecules designed to interact with specific biological targets. The primary application of this intermediate is in the synthesis of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (FLT3-ITD), is a driver of leukemogenesis, making it a critical target for therapeutic intervention.[1][2]

Application: Intermediate in the Synthesis of Quizartinib (AC220)

This compound is a crucial precursor in the multi-step synthesis of Quizartinib, a second-generation FLT3 inhibitor. The aniline functional group of the intermediate serves as a reactive handle for the introduction of a urea-based linker, which is essential for the molecule's interaction with the kinase's active site.

Plausible Synthetic Pathway Overview

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and commonly employed synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of 2-chloroquinoxaline with a corresponding boronic acid or ester derivative of 2-methyl-5-nitroaniline, followed by the reduction of the nitro group to an amine.

Plausible synthetic workflow for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloroquinoxaline

This protocol is a general representation of a Suzuki-Miyaura coupling reaction and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Chloroquinoxaline

  • 2-Methyl-5-nitrophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2-chloroquinoxaline (1 equivalent), 2-methyl-5-nitrophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-5-(quinoxalin-2-yl)nitrobenzene.

General Protocol for Nitro Group Reduction

Materials:

  • 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene

  • Reducing agent (e.g., Iron powder and Ammonium chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

Procedure (using Iron and Ammonium Chloride):

  • Suspend 2-methyl-5-(quinoxalin-2-yl)nitrobenzene in a mixture of ethanol and water.

  • Add iron powder (excess) and ammonium chloride (catalytic amount).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to afford this compound.

Biological Context: FLT3 Signaling Pathway Inhibition

Constitutively active FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. Quizartinib, synthesized from this compound, effectively inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.[1][3]

The key signaling cascades affected are:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.

  • STAT5 Pathway: Crucial for the survival of hematopoietic progenitor cells.

  • MAPK/ERK Pathway: Regulates cell growth and differentiation.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS Quizartinib Quizartinib Quizartinib->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of FLT3 signaling by Quizartinib.

Quantitative Data: In Vitro Activity of Quizartinib

The efficacy of kinase inhibitors derived from this compound is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

Cell LineFLT3 Mutation StatusQuizartinib (AC220) IC₅₀ (nM)Reference
MV4-11FLT3-ITD0.56[3]
MOLM-13FLT3-ITD0.89[4]
MOLM-14FLT3-ITD0.73[4]
RS4;11Wild-Type FLT34.2[3]
Ba/F3-ITDFLT3-ITD< 0.3[5]

Conclusion

This compound is a high-value chemical intermediate with a critical role in the synthesis of targeted cancer therapeutics. Its structural features are amenable to the creation of potent kinase inhibitors, as exemplified by the development of Quizartinib. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of diseases such as acute myeloid leukemia. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

Application Note: High-Throughput Screening for p38α MAP Kinase Inhibitors Using 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Many compounds featuring the quinoxaline scaffold have been identified as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[3][4][5] 2-Methyl-5-(quinoxalin-2-yl)aniline, hereafter referred to as QX-A1, is a novel compound belonging to this class. This application note describes a robust high-throughput screening (HTS) protocol for identifying and characterizing inhibitors of the p38α mitogen-activated protein (MAP) kinase, using QX-A1 as a reference compound. The p38α signaling pathway is a key regulator of inflammatory responses, making it a valuable target for drug discovery.

Assay Principle

The high-throughput screening assay is based on the detection of adenosine diphosphate (ADP) produced during the kinase reaction. A bioluminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay, is employed. In the first step, the kinase reaction is performed by incubating the p38α kinase with the substrate (myelin basic protein, MBP), ATP, and the test compound (e.g., QX-A1). The reaction is then stopped, and the remaining ATP is depleted. In the final step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will lead to a decrease in the luminescent signal.

Experimental Protocols

Materials and Reagents
  • Recombinant human p38α MAP kinase (e.g., MilliporeSigma)

  • Myelin Basic Protein (MBP) (e.g., MilliporeSigma)

  • Adenosine Triphosphate (ATP) (e.g., MilliporeSigma)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • This compound (QX-A1)

  • SB203580 (control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 0.1% Triton X-100

  • 384-well white, flat-bottom plates (e.g., Corning)

  • Plate reader capable of luminescence detection

Reagent Preparation
  • p38α Kinase Solution: Prepare a 2X working solution of p38α kinase in Assay Buffer. The final concentration in the assay should be empirically determined to be in the linear range of the assay (e.g., 5 ng/µL).

  • Substrate/ATP Solution: Prepare a 2X working solution containing MBP and ATP in Assay Buffer. The final concentrations should be at their respective Km values (e.g., 10 µM for both).

  • Compound Plates: Prepare serial dilutions of QX-A1 and the control inhibitor (SB203580) in DMSO. Further dilute these in Assay Buffer to create a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.

High-Throughput Screening Protocol
  • Compound Addition: Add 5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the 2X p38α kinase solution to each well.

  • Initiation of Kinase Reaction: Add 10 µL of the 2X Substrate/ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

Data Analysis

The percentage of inhibition is calculated using the following formula:

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory activity of QX-A1 and the control compound, SB203580, were evaluated against p38α MAP kinase and a counter-screen kinase (e.g., JNK1) to assess selectivity. The hypothetical IC50 values are summarized in the table below.

Compoundp38α IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/p38α)
QX-A175>10,000>133
SB203580505,000100

Visualizations

p38_MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., UV, Cytokines) Cell_Membrane MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_alpha p38α MAPK MAPKK->p38_alpha phosphorylates Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_alpha->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response

Caption: The p38α MAP kinase signaling pathway.

HTS_Workflow Compound_Plate_Prep 1. Compound Plate Preparation (Serial Dilutions of QX-A1) Assay_Plate_Dispensing 2. Dispense Compounds to 384-well Assay Plate Compound_Plate_Prep->Assay_Plate_Dispensing Reagent_Addition_1 3. Add p38α Kinase Assay_Plate_Dispensing->Reagent_Addition_1 Reagent_Addition_2 4. Add Substrate (MBP) & ATP (Start Reaction) Reagent_Addition_1->Reagent_Addition_2 Incubation_1 5. Incubate for 60 min Reagent_Addition_2->Incubation_1 Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation_1->Stop_Reaction Incubation_2 7. Incubate for 40 min Stop_Reaction->Incubation_2 Detection 8. Add Kinase Detection Reagent Incubation_2->Detection Incubation_3 9. Incubate for 30 min Detection->Incubation_3 Readout 10. Read Luminescence Incubation_3->Readout Data_Analysis 11. Data Analysis (% Inhibition, IC50) Readout->Data_Analysis

Caption: High-throughput screening experimental workflow.

Conclusion

This application note provides a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of p38α MAP kinase. The described bioluminescence-based assay is robust, scalable, and suitable for screening large compound libraries. The hypothetical data for this compound (QX-A1) demonstrates its potential as a selective inhibitor of p38α. This protocol can be readily adapted for screening other kinase targets and for characterizing the potency and selectivity of other novel chemical entities.

References

Application Notes and Protocols for Cell-Based Assays with 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Many of these effects are attributed to their ability to function as kinase inhibitors, making them promising candidates for therapeutic development.[4][5][6] 2-Methyl-5-(quinoxalin-2-yl)aniline is a novel quinoxaline derivative with potential as a selective kinase inhibitor. These application notes provide detailed protocols for cell-based assays to characterize the cytotoxic and potential kinase-inhibitory effects of this compound, guiding researchers in its evaluation as a potential therapeutic agent.

Postulated Mechanism of Action

Based on the known activities of similar quinoxaline compounds, it is hypothesized that this compound may act as an ATP-competitive kinase inhibitor.[1] This inhibition is expected to disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to apoptosis. The assays outlined below are designed to test this hypothesis by measuring cell viability, cytotoxicity, and the activity of a specific target kinase within a cellular context.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) DownstreamSignaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) ReceptorTyrosineKinase->DownstreamSignaling Phosphorylates GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binds & Activates Compound This compound Compound->ReceptorTyrosineKinase Inhibits ATP Binding ATP ATP ATP->ReceptorTyrosineKinase Binds to Kinase Domain CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Promotes Apoptosis Apoptosis DownstreamSignaling->Apoptosis Inhibits Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of the compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC₅₀ values Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Treat_Compound Treat cells with compound Seed_Cells->Treat_Compound Lyse_Cells Lyse cells and quantify protein Treat_Compound->Lyse_Cells SDS_PAGE Perform SDS-PAGE and Western Blot Lyse_Cells->SDS_PAGE Probe_Phospho Probe with phospho-specific antibody SDS_PAGE->Probe_Phospho Detect_Signal_1 Detect chemiluminescent signal Probe_Phospho->Detect_Signal_1 Strip_Reprobe Strip and re-probe with total protein antibody Detect_Signal_1->Strip_Reprobe Detect_Signal_2 Detect chemiluminescent signal for total protein Strip_Reprobe->Detect_Signal_2 Analyze_Data Quantify band intensities and calculate IC₅₀ Detect_Signal_2->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Quantification of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(quinoxalin-2-yl)aniline is a quinoxaline derivative.[1][2][3][4] Quinoxaline and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6] Accurate and precise quantification of such compounds is crucial for research, quality control, and pharmacokinetic studies.

This document provides a detailed application note and protocol for the quantification of this compound in a given matrix, such as rat plasma, for research and drug development purposes. As no specific validated analytical method for this particular compound is readily available in the public domain, this protocol is adapted from established methods for structurally similar compounds, such as other quinoxaline derivatives and substituted anilines.[7][8][9][10][11] The proposed method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the quantification of trace-level analytes in complex biological matrices.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound due to its high sensitivity, specificity, and ability to handle complex sample matrices. The method involves chromatographic separation of the analyte from matrix components followed by detection and quantification using a mass spectrometer.

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: General workflow for the quantification of this compound using LC-MS/MS.

Detailed Experimental Protocol

This protocol is a recommended starting point and should be optimized and validated for the specific application.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., this compound-d7). If not available, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Rat plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.0955

Mass Spectrometry Parameters (to be optimized):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (V)
This compoundTo be determinedTo be determined100To be optimized
Internal StandardTo be determinedTo be determined100To be optimized
Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using QC samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the suppression or enhancement of ionization by matrix components.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.

ParameterExpected Value
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Signaling Pathway and Logical Relationships

The quantification of this compound is often a critical step in understanding its pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the logical relationship in a typical pharmacokinetic study.

Pharmacokinetic Study Logic cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling cluster_interpretation Interpretation Dose Administer Compound to Subject Sample Collect Biological Samples over Time Dose->Sample Quantify Quantify Compound Concentration (LC-MS/MS) Sample->Quantify Model Develop Concentration-Time Profile Quantify->Model Parameters Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) Model->Parameters Interpret Assess Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters->Interpret

Caption: Logical flow of a pharmacokinetic study for a novel compound.

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the development and validation of an analytical method for the quantification of this compound using LC-MS/MS. The detailed protocol and suggested validation parameters offer a solid foundation for researchers to establish a robust and reliable assay for their specific needs in drug discovery and development. It is imperative to perform a thorough method development and validation to ensure the generation of high-quality data.

References

2-Methyl-5-(quinoxalin-2-yl)aniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not intended for human or veterinary use.

Introduction

2-Methyl-5-(quinoxalin-2-yl)aniline is a bifunctional organic molecule featuring a substituted aniline ring linked to a quinoxaline moiety. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The aniline portion of the molecule provides a versatile synthetic handle for further functionalization, making this compound a valuable building block for the synthesis of diverse molecular architectures, particularly in the context of drug discovery and materials science.[1]

These application notes provide proposed synthetic protocols for the preparation of this compound and its subsequent derivatization. The methodologies are based on established synthetic transformations for similar heterocyclic systems.

Physicochemical Data and Spectroscopic Information

Due to the limited availability of published experimental data for this specific molecule, the following table presents calculated and expected data.

PropertyValue
Molecular Formula C₁₅H₁₃N₃
Molecular Weight 235.29 g/mol
Appearance Expected to be a crystalline solid
CAS Number 433318-46-8
¹H NMR (400 MHz, CDCl₃) Expected: δ 9.1 (s, 1H), 8.1-7.5 (m, 6H), 7.2 (d, 1H), 4.0 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) ppm
¹³C NMR (101 MHz, CDCl₃) Expected: δ 155.2, 146.1, 142.0, 141.5, 138.0, 131.0, 130.5, 129.8, 129.5, 129.0, 127.5, 120.0, 118.0, 115.0, 20.5 ppm

Proposed Synthesis of this compound

A plausible and modern approach to synthesize the target molecule is via a palladium-catalyzed Suzuki cross-coupling reaction. This method offers a reliable way to form the C-C bond between the aniline and quinoxaline rings. The general principle of such cross-coupling reactions is well-established for the synthesis of complex heterocyclic systems.

Experimental Protocol: Suzuki Coupling

Reaction Scheme:

(4-amino-3-methylphenyl)boronic acid + 2-chloroquinoxaline → this compound

Materials:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Chloroquinoxaline164.601.01.0165 mg
(4-amino-3-methylphenyl)boronic acid150.991.21.2181 mg
Pd(PPh₃)₄ (Palladium Catalyst)1155.560.050.0558 mg
Sodium Carbonate (Na₂CO₃)105.993.03.0318 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To a 25 mL round-bottom flask, add 2-chloroquinoxaline (165 mg, 1.0 mmol), (4-amino-3-methylphenyl)boronic acid (181 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and a degassed 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, this compound.

Expected Yield: 70-85%

Applications as a Building Block

The primary amine of the aniline moiety in this compound serves as a key functional group for derivatization. This allows for the expansion of the molecular structure to explore structure-activity relationships in drug discovery programs.

Synthesis of Amide Derivatives

The amino group can readily undergo acylation with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides. This is a fundamental transformation in the synthesis of bioactive molecules.

Experimental Protocol: Acylation of the Amino Group

Reaction Scheme:

This compound + Benzoyl Chloride → N-(2-Methyl-5-(quinoxalin-2-yl)phenyl)benzamide

Materials:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound235.291.01.0235 mg
Benzoyl Chloride140.571.11.1155 mg (128 µL)
Triethylamine (Et₃N)101.191.51.5152 mg (209 µL)
Dichloromethane (DCM), anhydrous---10 mL

Procedure:

  • Dissolve this compound (235 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a 25 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Slowly add benzoyl chloride (128 µL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (15 mL).

  • Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield N-(2-Methyl-5-(quinoxalin-2-yl)phenyl)benzamide.

Expected Yield: 85-95%

Synthesis of Sulfonamides and Other Derivatives

The amino group can also be reacted with sulfonyl chlorides to form sulfonamides, another important functional group in many pharmaceuticals.[4] Furthermore, the aniline moiety allows for diazotization reactions, followed by Sandmeyer or similar reactions to introduce a wide variety of substituents. These transformations highlight the utility of this compound as a versatile intermediate.

Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of an amide derivative starting from 2-chloroquinoxaline.

G start_material 2-Chloroquinoxaline inv1 start_material->inv1 intermediate This compound inv2 intermediate->inv2 final_product N-(2-Methyl-5-(quinoxalin-2-yl)phenyl)benzamide reagent1 (4-amino-3-methylphenyl)boronic acid Pd(PPh₃)₄, Na₂CO₃ reagent1->inv1 reagent2 Benzoyl Chloride Triethylamine reagent2->inv2 inv1->intermediate Suzuki Coupling inv2->final_product Acylation

References

Application Notes and Protocols for 2-Methyl-5-(quinoxalin-2-yl)aniline in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of 2-Methyl-5-(quinoxalin-2-yl)aniline in materials science is limited in publicly available research. The following application notes and protocols are based on the established properties and applications of structurally similar quinoxaline-based molecules and are intended to serve as a guide for researchers exploring the potential of this specific compound.

Introduction

This compound is a heterocyclic organic compound featuring a quinoxaline moiety linked to a methyl-substituted aniline.[1] Quinoxaline derivatives are a significant class of materials in organic electronics due to their excellent electron-accepting properties, high electron mobility, and robust thermal stability.[1][2][3] The aniline group, a well-known electron donor, combined with the quinoxaline acceptor, suggests that this compound possesses a donor-π-acceptor (D-π-A) structure. This architecture is highly sought after for creating materials with tailored optoelectronic properties for various applications in materials science.

The structural versatility of quinoxalines allows for fine-tuning of their electronic and optical properties through chemical modification, making them promising candidates for:

  • Organic Light-Emitting Diodes (OLEDs): As electron transport materials (ETMs), host materials, or thermally activated delayed fluorescence (TADF) emitters.[4]

  • Organic Solar Cells (OSCs): As non-fullerene acceptors (NFAs) or as components in donor polymers.[2][3]

  • Organic Field-Effect Transistors (OFETs): As n-type semiconductors.[1][3]

  • Dye-Sensitized Solar Cells (DSSCs): As building blocks for organic dyes and sensitizers.[2]

Potential Applications and Properties

Based on the known characteristics of quinoxaline-aniline systems, the following applications and properties can be anticipated for this compound.

Organic Light-Emitting Diodes (OLEDs)

The D-π-A structure of this compound makes it a candidate for use in OLEDs. The quinoxaline unit can facilitate electron injection and transport, while the aniline moiety can assist in hole transport and injection. This ambipolar nature could be beneficial for creating charge balance within the emissive layer of an OLED, potentially leading to higher efficiency.

Hypothetical Material Properties for OLED Applications:

PropertyPredicted Value/CharacteristicSignificance in OLEDs
HOMO Energy Level -5.2 to -5.6 eVDetermines the efficiency of hole injection from the anode.
LUMO Energy Level -2.5 to -2.9 eVGoverns the efficiency of electron injection from the cathode.
Triplet Energy (ET) > 2.5 eVA high triplet energy would make it suitable as a host for phosphorescent emitters.
Thermal Stability (Td) > 300 °CEnsures device longevity and stability during operation.
Photoluminescence (PL) Emission in the blue or green region of the spectrumPotential as a blue or green emitter or host material.
Organic Solar Cells (OSCs)

In the field of organic photovoltaics, this compound could be utilized as a building block for synthesizing more complex donor or acceptor materials. The quinoxaline core is an effective electron acceptor, and by functionalizing the aniline group, it can be incorporated into a polymer backbone or a small molecule acceptor.

Potential Roles in OSCs:

  • Monomer for Donor Polymers: The aniline nitrogen can be used as a polymerization site to create conjugated polymers with quinoxaline side chains. These polymers would likely exhibit good thermal stability and broad absorption spectra.

  • Non-Fullerene Acceptor (NFA): While the molecule itself might have a large bandgap, it can be chemically modified to create a narrow bandgap NFA. The inherent electron-accepting nature of the quinoxaline is advantageous for this application.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound and its potential use in the fabrication of an OLED device.

Synthesis of this compound

A common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2]

Reaction Scheme:

Synthesis_of_2_Methyl_5_quinoxalin_2_yl_aniline reactant1 4-Methyl-benzene-1,2-diamine intermediate Intermediate reactant1->intermediate + reactant2 Glyoxal reactant2->intermediate product This compound reagents Ethanol, Reflux intermediate->product Condensation

Synthesis of this compound.

Materials:

  • 4-Methyl-benzene-1,2-diamine

  • Glyoxal (40% in water)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methyl-benzene-1,2-diamine (1.22 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add glyoxal (1.45 g, 10 mmol, 40% in water) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device (Hypothetical)

This protocol describes the fabrication of a simple multilayer OLED using this compound as a hypothetical electron transport material.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (e.g., Ir(ppy)₃ doped in a host) / this compound (ETL) / LiF / Al

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin Coating) cluster_2 Layer Deposition (Thermal Evaporation) cluster_3 Encapsulation & Testing ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin Coat PEDOT:PSS (HTL) UV_Ozone->PEDOT_PSS Anneal_HTL Anneal HTL PEDOT_PSS->Anneal_HTL EML Spin Coat Emissive Layer (EML) Anneal_HTL->EML Anneal_EML Anneal EML EML->Anneal_EML ETL Evaporate 2-Methyl-5- (quinoxalin-2-yl)aniline (ETL) Anneal_EML->ETL LiF Evaporate LiF (EIL) ETL->LiF Al Evaporate Al (Cathode) LiF->Al Encapsulation Device Encapsulation Al->Encapsulation Testing Electroluminescence Testing Encapsulation->Testing

References

2-Methyl-5-(quinoxalin-2-yl)aniline in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(quinoxalin-2-yl)aniline is a heterocyclic organic compound featuring both a quinoxaline and a substituted aniline moiety. While quinoxaline derivatives and aniline-based ligands are independently well-established in the field of catalysis, facilitating a wide range of transformations, specific and detailed applications of this compound as a primary ligand in catalytic reactions are not extensively documented in publicly available scientific literature.

This document aims to provide a foundational understanding of the potential catalytic applications of this ligand based on the general reactivity of its constituent functional groups. The protocols and data presented herein are extrapolated from established methodologies for similar ligand structures. Researchers are encouraged to use this information as a starting point for developing novel catalytic systems and should note that optimization of the described protocols will be necessary for specific applications.

Potential Catalytic Applications

Based on the structural features of this compound, it is hypothesized to be a competent ligand for various transition metal-catalyzed cross-coupling reactions. The nitrogen atoms of the quinoxaline ring and the amino group of the aniline moiety can act as coordination sites for metal centers such as palladium, nickel, copper, and rhodium.

Potential applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

    • Heck-Mizoroki Coupling: Vinylation of aryl or vinyl halides.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

  • Copper-Catalyzed Reactions:

    • Ullmann Condensation: Formation of diaryl ethers, thioethers, and amines.

  • Nickel-Catalyzed Reactions:

    • Kumada Coupling: Cross-coupling of Grignard reagents with organic halides.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section outlines a hypothetical application of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product ArylHalide Ar-X Product Ar-R ArylHalide->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Base Base Catalyst Pd Catalyst (Pd(OAc)₂ + Ligand) Catalyst->Product Catalytic Cycle Solvent Solvent

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-5 mol%) and this compound (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent system (e.g., 5 mL of a 4:1 mixture of Toluene:Water).

  • Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a palladium/2-Methyl-5-(quinoxalin-2-yl)aniline catalytic system.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₂CO₃Toluene/H₂O1001285
24-ChlorotolueneK₃PO₄Dioxane/H₂O1102460
34-IodoanisoleCs₂CO₃Toluene/H₂O90892
41-Bromo-4-nitrobenzeneK₂CO₃Toluene/H₂O1001875

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up and performing a catalytic cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Catalytic Cross-Coupling Start Start Setup Prepare Schlenk Flask (Oven-dried) Start->Setup AddCatalyst Add Pd(OAc)₂ and Ligand Setup->AddCatalyst InertAtmosphere Evacuate and Backfill with Inert Gas (3x) AddCatalyst->InertAtmosphere AddReagents Add Aryl Halide, Boronic Acid, and Base InertAtmosphere->AddReagents AddSolvent Add Solvent AddReagents->AddSolvent Reaction Heat and Stir Reaction Mixture AddSolvent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Cool and Perform Aqueous Workup Monitor->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A step-by-step workflow for a typical cross-coupling experiment.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic applications of this compound is currently limited in the accessible literature, its structural motifs suggest significant potential as a versatile ligand in transition metal catalysis. The provided hypothetical application and protocols for Suzuki-Miyaura coupling serve as a template for researchers to explore its efficacy. Further research is warranted to synthesize and characterize metal complexes of this ligand and to systematically evaluate their catalytic activity in a variety of organic transformations. Such studies will be crucial in determining the practical utility of this compound in synthetic organic chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic strategy for preparing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound involves a two-step process. The initial step is the preparation of the key intermediates, 2-chloroquinoxaline and a suitable boronic acid derivative of 2-methyl-5-aminobenzene. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the target molecule. This approach is favored due to its high functional group tolerance and generally good yields.

Q2: What are the critical starting materials for this synthesis?

A2: The essential starting materials are quinoxalin-2-one (to be converted to 2-chloroquinoxaline) and a protected form of 4-amino-2-methylphenylboronic acid or its pinacol ester. The protection of the amine is crucial to prevent side reactions during the coupling step.

Q3: What are the typical yields for the synthesis of this compound?

A3: While yields can vary significantly based on the optimization of reaction conditions, typical yields for the Suzuki-Miyaura cross-coupling step in the synthesis of quinoxaline derivatives are generally in the range of 60-90%.[1][2][3] The chlorination of quinoxalin-2-one to 2-chloroquinoxaline can proceed in near-quantitative yield under optimal conditions.[4][5]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a high-purity solid.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on a plausible Suzuki-Miyaura cross-coupling approach.

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Ligand Degradation Phosphine ligands can be sensitive to air. Store ligands under an inert atmosphere and use freshly opened bottles. Consider using more air-stable ligands.
Inefficient Transmetalation Ensure the boronic acid or ester is of high purity. Anhydrous conditions are crucial for this step. Dry all solvents and reagents thoroughly.
Incorrect Base The choice of base is critical. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. For more challenging couplings, a stronger base like a phosphate (e.g., K₃PO₄) may be required.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, many require heating. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Problem 2: Presence of Significant Side Products
Possible Cause Suggested Solution
Homocoupling of Boronic Acid This side reaction forms a biphenyl derivative of your aniline starting material. To minimize this, use a slight excess (1.1-1.2 equivalents) of the boronic acid. Adding the boronic acid portion-wise can also help.
Dehalogenation of 2-Chloroquinoxaline This results in the formation of quinoxaline. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize sources of protic impurities. Use rigorously dried solvents.
Protodeborylation of the Boronic Acid This leads to the formation of 2-methylaniline. This is often caused by excess water or acidic impurities. Ensure all reagents and solvents are anhydrous and the base is not acidic.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with Starting Materials If the product has a similar polarity to the starting materials, optimize the column chromatography conditions. Use a shallow gradient elution and consider different solvent systems (e.g., dichloromethane/methanol).
Residual Palladium Catalyst The final product may be contaminated with palladium residues, often appearing as a black or gray solid. Pass the crude product through a plug of Celite or silica gel before final purification. Treatment with activated carbon can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoxaline

This protocol describes the conversion of quinoxalin-2-one to 2-chloroquinoxaline.

Materials:

  • Quinoxalin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-chloroquinoxaline as a solid. The product can be used in the next step without further purification if the purity is sufficient.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines the coupling of 2-chloroquinoxaline with a suitable aminophenylboronic acid derivative.

Materials:

  • 2-Chloroquinoxaline

  • 4-Amino-2-methylphenylboronic acid pinacol ester (or a similarly protected derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloroquinoxaline (1.0 eq), 4-amino-2-methylphenylboronic acid pinacol ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Data Presentation

Reaction Step Parameter Typical Value Reference
Chlorination Yield>90%[4][5]
Purity>95%[5]
Suzuki-Miyaura Coupling Yield60-90%[1][2][3]
Catalyst Loading1-5 mol%[6]
Reaction Time12-24 hours[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Chloroquinoxaline cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_purification Purification start1 Quinoxalin-2-one process1 Chlorination start1->process1 reagents1 POCl3 reagents1->process1 product1 2-Chloroquinoxaline process1->product1 process2 Suzuki Coupling product1->process2 start2 4-Amino-2-methylphenyl boronic acid derivative start2->process2 reagents2 Pd Catalyst, Base reagents2->process2 product2 This compound process2->product2 purification Column Chromatography product2->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reaction_conditions Reaction Conditions start Low or No Yield inactive_pd Inactive Pd Catalyst start->inactive_pd Check Catalyst degraded_ligand Degraded Ligand start->degraded_ligand Check Ligand bad_base Incorrect Base start->bad_base Check Base low_temp Low Temperature start->low_temp Optimize Temperature wet_reagents Wet Reagents/Solvents start->wet_reagents Ensure Anhydrous Conditions solution1 Use fresh catalyst inactive_pd->solution1 Solution solution2 Use fresh, air-stable ligand degraded_ligand->solution2 Solution solution3 Use anhydrous, powdered base bad_base->solution3 Solution solution4 Increase temperature low_temp->solution4 Solution solution5 Dry all reagents and solvents wet_reagents->solution5 Solution

Caption: Troubleshooting logic for low synthetic yield.

References

Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.

Troubleshooting Guide

Issue 1: Low Purity After Column Chromatography

Question: My post-column product of this compound shows persistent impurities in the 5-10% range according to HPLC and NMR analysis. What could be the cause and how can I improve the purity?

Answer: This is a common challenge, often stemming from co-eluting impurities or product degradation on the column.

  • Potential Causes:

    • Isomeric Impurities: Structural isomers formed during the synthesis may have very similar polarity to the desired product, making separation difficult.

    • Starting Material Carryover: Incomplete reaction can lead to starting materials that have similar retention factors (Rf) to your product in certain solvent systems.

    • On-Column Degradation: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds like anilines.

    • Inappropriate Solvent System: The chosen mobile phase may not have sufficient resolving power to separate the target compound from closely related impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. Test different polarity ranges and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the separation (ΔRf) between your product and the impurities.

    • Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (neutral or basic) can be effective for purifying amines and may prevent degradation. Reversed-phase chromatography (C18) is another excellent option if the impurities have different hydrophobic characteristics.

    • Consider Recrystallization: If the product is a solid and has >90% purity, recrystallization is a highly effective final purification step. See the protocol below for guidance on solvent selection.

    • Preparative HPLC: For very challenging separations or to achieve very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.

Issue 2: Significant Product Loss and Low Yield

Question: I am experiencing a very low yield (<30%) after the full purification workflow. Where might I be losing my product?

Answer: Low recovery can occur at multiple stages, from the initial reaction workup to the final isolation steps.

  • Potential Causes & Solutions:

    • Aqueous Workup Losses: this compound, containing a basic aniline group, can become protonated and exhibit some solubility in acidic aqueous layers.

      • Solution: Ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.

    • Irreversible Adsorption: The compound might be strongly and irreversibly adsorbing to the silica gel during column chromatography.

      • Solution: Add a small amount of a competitive base, like triethylamine (~0.5-1%), to your mobile phase. This deactivates the acidic sites on the silica and can significantly improve recovery.

    • Premature Crystallization: The product might be crystallizing on the column or during solvent removal, leading to losses during transfer.

      • Solution: Use a more solubilizing solvent for elution if possible. When concentrating the product fractions, do not evaporate to complete dryness. Leave a small amount of solvent to create a concentrated solution or slurry that is easier to transfer.

Frequently Asked Questions (FAQs)

Question: What is a recommended starting point for flash column chromatography conditions for this compound?

Answer: A good starting point for many nitrogen-containing aromatic compounds is a gradient elution on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes.

    • Start with 10% EtOAc / 90% Hexanes.

    • Gradually increase to 40-50% EtOAc / 60-50% Hexanes.

  • TLC Analysis: Before running the column, verify the separation on a TLC plate using a 30% EtOAc / 70% Hexanes system. The desired product should ideally have an Rf value between 0.25 and 0.35.

Question: The purified product is a persistent oil, but the literature suggests it should be a solid. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is often due to residual solvent or minor impurities inhibiting the formation of a crystal lattice.

  • High Vacuum Drying: First, ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours.

  • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces the product to precipitate as a solid.

  • Recrystallization: If trituration fails, attempt a full recrystallization from a binary solvent system (see protocol below). Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, ethanol) and slowly add a poor solvent (e.g., hexanes, water) until persistent cloudiness appears. Warming the solution to redissolve, followed by slow cooling, can promote crystal growth.

Data Presentation

Table 1: Comparison of Purification Methods (Hypothetical Data)

Purification MethodPurity Achieved (HPLC)Yield (%)Primary Challenge
Flash Chromatography (Silica)90-95%45%Co-elution with isomers
Flash Chromatography (Alumina)96-98%60%Mild tailing of product peak
Recrystallization (Ethanol/Water)>99%85% (of input)Requires pre-purity of >90%
Preparative HPLC (C18)>99.5%70%Lower throughput, solvent intensive

Table 2: Effect of Mobile Phase Additives in Silica Gel Chromatography (Hypothetical Data)

Mobile Phase SystemProduct RfPurity (%)Recovery (%)
30% EtOAc / Hexanes0.3092%55%
30% EtOAc / Hexanes + 1% Triethylamine0.3593%85%
5% Methanol / Dichloromethane0.4091%70%

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Additive

  • Slurry Preparation: In a flask, dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to the flask.

  • Solvent Removal: Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel ("dry loading").

  • Column Packing: Wet-pack a glass column with silica gel using a 5% Ethyl Acetate / Hexanes mixture. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 10% EtOAc / 90% Hexanes + 0.5% Triethylamine).

  • Gradient Increase: Gradually increase the polarity of the mobile phase based on TLC analysis of the collected fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common systems include Ethanol/Water or Ethyl Acetate/Hexanes.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the "good" solvent (e.g., Ethanol). Heat the mixture gently (using a water bath) with stirring until the solid completely dissolves.

  • Induce Crystallization: Slowly add the "poor" solvent (e.g., Water) dropwise to the hot solution until it becomes slightly and persistently cloudy. Add a drop or two of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Visualizations

cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_path1 Path 1: Standard Purification cluster_path2 Path 2: Advanced Purification Start Crude Product Purity < 95% TLC Analyze by TLC/ LC-MS Start->TLC Decision Impurities Separable? TLC->Decision SilicaCol Silica Column (EtOAc/Hex) Decision->SilicaCol Yes AluminaCol Alumina Column or Add Et3N to Mobile Phase Decision->AluminaCol No / Tailing CheckPurity1 Check Purity SilicaCol->CheckPurity1 Success Product > 98% Pure CheckPurity1->Success >98% Recrystal Recrystallization CheckPurity1->Recrystal 90-98% CheckPurity2 Check Purity AluminaCol->CheckPurity2 Recrystal->CheckPurity2 PrepHPLC Preparative HPLC PrepHPLC->Success CheckPurity2->Success >98% CheckPurity2->PrepHPLC <98%

Caption: Troubleshooting workflow for purifying this compound.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Extraction Aqueous Workup & Extraction Crude->Extraction Drying Drying & Solvent Removal Extraction->Drying Column Column Chromatography Drying->Column Fractions Combine Pure Fractions Column->Fractions Final Pure Product (Solid or Oil) Fractions->Final

Caption: General experimental workflow for synthesis and purification.

optimization of reaction conditions for 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimized synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloroquinoxaline with 4-methyl-benzene-1,3-diamine in a suitable solvent with a base. This approach is favored for its relatively mild conditions and good yields.

Q2: Why is a base necessary in the SNAr reaction?

A2: A base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction. This prevents the protonation of the aniline starting material, which would deactivate it towards the nucleophilic attack.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials (2-chloroquinoxaline and 4-methyl-benzene-1,3-diamine) and the desired product. The reaction is considered complete when the limiting reactant spot (usually 2-chloroquinoxaline) has been consumed.

Q4: What are the key safety precautions for this synthesis?

A4: 2-Chloroquinoxaline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood. Solvents like DMF and n-butanol are flammable and have associated health risks, requiring proper ventilation and handling.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equiv.
2-ChloroquinoxalineC₈H₅ClN₂164.601.0 g1.0
4-Methyl-benzene-1,3-diamineC₇H₁₀N₂122.170.82 g1.1
Triethylamine (TEA)C₆H₁₅N101.191.02 g (1.4 mL)1.65
n-ButanolC₄H₁₀O74.1220 mL-

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoxaline (1.0 g, 6.08 mmol).

  • Reagent Addition: Add n-butanol (20 mL), followed by 4-methyl-benzene-1,3-diamine (0.82 g, 6.69 mmol, 1.1 eq) and triethylamine (1.4 mL, 10.03 mmol, 1.65 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 117°C) and maintain for 5-8 hours. The general synthetic pathway involves refluxing chloroquinoxalines with an appropriate amine in a solvent like n-butanol[1].

  • Monitoring: Monitor the reaction progress by TLC until the 2-chloroquinoxaline is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic layer in vacuo.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthesis Workflow

G Synthesis Workflow for this compound reagents 1. Combine Reactants (2-Chloroquinoxaline, 4-Methyl-benzene-1,3-diamine, TEA, n-Butanol) reflux 2. Heat to Reflux (117°C, 5-8h) reagents->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Aqueous Work-up (Solvent Removal, Extraction) monitor->workup purify 5. Column Chromatography workup->purify product 6. Final Product (this compound) purify->product

Caption: A flowchart of the key steps in the synthesis process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient reaction time or temperature. 2. Deactivated starting material (e.g., protonated aniline). 3. Impure reagents or wet solvent.1. Increase reflux time and monitor by TLC. Ensure the internal temperature reaches ~117°C. 2. Ensure at least 1.5 equivalents of base (TEA) are used. 3. Use freshly opened or distilled reagents and anhydrous solvents.
Multiple Spots on TLC / Impure Product 1. Formation of side products (e.g., di-substitution on the diamine). 2. Incomplete reaction. 3. Degradation of product or starting materials.1. Use a slight excess (1.1 eq) of the diamine to favor mono-substitution. Optimize purification with a shallow gradient during column chromatography. 2. Continue refluxing the reaction until the limiting reagent is consumed. 3. Avoid excessive heating or prolonged reaction times after completion.
Difficulty in Product Purification 1. Product co-elutes with impurities. 2. Product is streaking on the silica column.1. Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). 2. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the basic amine product with the acidic silica gel.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree start Reaction Complete. Analyze Crude TLC. clean_spot Clean Product Spot? start->clean_spot low_yield Low Yield? clean_spot->low_yield Yes multiple_spots Multiple Spots? clean_spot->multiple_spots No proceed Proceed to Standard Purification. low_yield->proceed No optimize_reaction Troubleshoot Reaction: - Check Reagent Purity - Increase Reaction Time - Verify Temperature/Base low_yield->optimize_reaction Yes multiple_spots->optimize_reaction No (No product spot) optimize_purification Troubleshoot Purification: - Adjust Eluent Polarity - Add TEA to Eluent - Consider Recrystallization multiple_spots->optimize_purification Yes

References

addressing stability issues of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments with 2-Methyl-5-(quinoxalin-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color from a light powder to a yellowish or reddish-brown solid upon storage. What is the likely cause?

A1: The aniline moiety in this compound is susceptible to oxidation. Exposure to air and/or light can lead to the formation of colored oxidized impurities, which is a common issue with aniline-containing compounds. Freshly purified aniline, for instance, is an almost colorless oil that gradually darkens to yellow or red upon air exposure due to the formation of oxidized impurities.[1] To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q2: I am observing a loss of purity of my compound in solution over time, even when stored in the dark. What could be the reason?

A2: While aniline derivatives are prone to oxidation, the quinoxaline ring itself can also be susceptible to degradation, particularly in solution. Quinoxaline derivatives have been reported to have poor chemical stability in some studies, with issues such as tautomerization of the reduced form under alkaline conditions.[2] The stability of the solution can be highly dependent on the solvent, pH, and presence of dissolved oxygen. It is advisable to use freshly prepared solutions for your experiments whenever possible.

Q3: Are there specific pH conditions I should avoid when working with this compound in solution?

A3: Yes. The aniline group is basic and will be protonated under acidic conditions, forming an anilinium salt.[1] This may affect its reactivity and solubility. Under alkaline conditions, the reduced form of the quinoxaline ring may be vulnerable to tautomerization.[2] It is recommended to perform initial stability studies at different pH values (e.g., acidic, neutral, and basic) to determine the optimal conditions for your specific application.

Q4: Can this compound degrade under UV or visible light?

A4: Yes, both aniline and quinoxaline moieties can be light-sensitive. While freshly purified aniline is almost colorless, exposure to air and light leads to gradual darkening due to the formation of colored, oxidized impurities.[1] Therefore, it is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation.

Q5: What are the potential degradation products I should look for?

A5: Without specific experimental data for this compound, potential degradation products can be inferred from the chemistry of its constituent parts. Oxidation of the aniline moiety could lead to the formation of nitroso, nitro, or polymeric species. The quinoxaline ring could undergo N-oxidation or ring-opening reactions under harsh conditions. Forced degradation studies coupled with techniques like LC-MS would be necessary to identify the specific degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample Discoloration (Solid) Oxidation of the aniline moiety.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a light-protected container, and at a reduced temperature (e.g., 2-8 °C).
Decreasing Purity in Solution Solvent-mediated degradation, oxidation, or pH effects.Use high-purity, degassed solvents. Prepare solutions fresh before use. Evaluate the stability in different solvents and buffer systems relevant to your experiment.
Inconsistent Experimental Results Degradation of the compound during the experiment.Minimize exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH, strong light). Run control experiments to assess the stability of the compound under your specific experimental conditions.
Appearance of New Peaks in HPLC Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will aid in developing a stability-indicating analytical method.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation pathways and products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place a sample of the solid compound in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • If available, use mass spectrometry (LC-MS) to identify the mass of the degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table. The following is a hypothetical example for illustrative purposes.

Stress Condition % Degradation Number of Degradation Peaks Retention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h15.223.8, 5.1
0.1 M NaOH, 60°C, 24h8.514.5
3% H₂O₂, RT, 24h25.832.9, 6.2, 7.8
Heat (60°C, 48h)5.115.5
Photolytic (UV/Vis)18.923.2, 6.7

Visualizations

Chemical Structure and Potential Degradation Sites

G Potential Degradation Sites of this compound cluster_0 This compound cluster_1 Potential Degradation Pathways C1=CC(=C(C=C1N)C)C2=NC3=CC=CC=C3N=C2 Oxidation Oxidation of Aniline Group C1=CC(=C(C=C1N)C)C2=NC3=CC=CC=C3N=C2->Oxidation Susceptible to oxidation Photodegradation Photodegradation of Quinoxaline Ring C1=CC(=C(C=C1N)C)C2=NC3=CC=CC=C3N=C2->Photodegradation Light sensitivity Hydrolysis Hydrolysis under extreme pH C1=CC(=C(C=C1N)C)C2=NC3=CC=CC=C3N=C2->Hydrolysis Potential for hydrolysis G Troubleshooting Workflow start Stability Issue Observed (e.g., discoloration, new peaks) check_storage Review Storage Conditions (light, temp, atmosphere) start->check_storage check_solution Evaluate Solution Preparation (solvent, pH, age) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are optimal check_solution->forced_degradation If preparation is standard analyze_data Analyze Degradation Data (HPLC, LC-MS) forced_degradation->analyze_data modify_protocol Modify Experimental Protocol (e.g., use fresh solution, protect from light) analyze_data->modify_protocol stabilize_formulation Consider Formulation Strategies (e.g., antioxidants, pH adjustment) analyze_data->stabilize_formulation end Issue Resolved modify_protocol->end stabilize_formulation->end

References

troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is designed to address common challenges and side reactions encountered during the synthesis, which typically involves a palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific coupling partners. 3. Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use fresh or properly stored catalyst. Consider using a pre-catalyst that is more air-stable. 2. For Suzuki coupling, consider ligands like SPhos or XPhos. For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are often effective.[1][2] 3. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and sufficiently soluble in the reaction solvent. For challenging couplings, a stronger base like NaOt-Bu or LHMDS might be necessary. 4. Increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.
Formation of Dehalogenated Starting Material 1. Presence of Protic Impurities: Water or other protic impurities can lead to protonolysis of the organometallic intermediates. 2. β-Hydride Elimination: This is a potential side reaction in Buchwald-Hartwig amination.[1]1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Optimize the ligand and base combination. Sometimes, a bulkier ligand can disfavor this pathway.
Homocoupling of Boronic Acid/Ester (Suzuki Coupling) 1. Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid derivative. 2. High Catalyst Loading: Excessive palladium catalyst can sometimes favor this side reaction.1. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize the catalyst loading; typically, 1-5 mol% is sufficient.
Formation of Imine Product (Buchwald-Hartwig Amination) 1. Side reaction competing with reductive elimination. [1]1. This is an inherent potential side reaction. Modifying the ligand and reaction conditions may help to favor the desired reductive elimination.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Side Products: The polarity of the desired product may be very similar to that of impurities. 2. Residual Palladium: The final product may be contaminated with palladium residues.1. Utilize a different solvent system for column chromatography or consider recrystallization from an appropriate solvent mixture. 2. Treat the crude product solution with a palladium scavenger, such as activated carbon or a specialized resin, before final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This involves the reaction of a halo-quinoxaline (e.g., 2-chloroquinoxaline or 2-bromoquinoxaline) with a substituted aminophenylboronic acid or ester (e.g., 4-amino-3-methylphenylboronic acid).

  • Buchwald-Hartwig Amination: This route couples a halo-quinoxaline with 2-methyl-5-nitroaniline followed by reduction of the nitro group, or directly with 4-methyl-3-aminobenzene derivatives.[1]

Q2: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction for this synthesis?

A2: The choice often depends on the availability of starting materials. If the appropriately substituted aminophenylboronic acid is commercially available or easily synthesized, the Suzuki-Miyaura coupling is a robust option. If the corresponding aniline is more accessible, the Buchwald-Hartwig amination is a suitable alternative. Both methods are powerful for forming C-N bonds.

Q3: What are the key parameters to control in a Suzuki-Miyaura coupling for this synthesis?

A3: The critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. A thorough degassing of the reaction mixture to remove oxygen is crucial to prevent side reactions like the homocoupling of the boronic acid.

Q4: Can I use an unprotected aniline in a Suzuki-Miyaura coupling?

A4: Yes, Suzuki-Miyaura couplings can often be performed on substrates with unprotected anilines, although the free amino group can sometimes interfere with the catalyst. If issues arise, protection of the amine (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step after the coupling.

Q5: My reaction is sluggish. What can I do to improve the reaction rate?

A5: To improve a sluggish reaction, you can try several approaches:

  • Increase the reaction temperature.

  • Switch to a more active catalyst/ligand system. For example, second and third-generation Buchwald-Hartwig ligands are generally more reactive.[1]

  • Use a stronger base or a different solvent that may improve the solubility of the reagents and the reaction kinetics.

  • Ensure that there are no catalyst poisons, such as sulfur-containing impurities, in your starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloroquinoxaline with (4-amino-3-methylphenyl)boronic acid.

Materials:

  • 2-Chloroquinoxaline

  • (4-amino-3-methylphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask, add 2-chloroquinoxaline (1.0 eq), (4-amino-3-methylphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-methyl-5-(quinoxalin-2-yl)phenyl)acetamide via Buchwald-Hartwig Amination (followed by deprotection)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromoquinoxaline with N-(5-amino-2-methylphenyl)acetamide.

Materials:

  • 2-Bromoquinoxaline

  • N-(5-amino-2-methylphenyl)acetamide

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dried reaction flask.

  • Add the base, 2-bromoquinoxaline (1.0 eq), and N-(5-amino-2-methylphenyl)acetamide (1.1 eq).

  • Add the anhydrous solvent.

  • Seal the flask and heat the mixture to the desired temperature (typically 90-120°C) with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The resulting acetamide can be hydrolyzed to the desired aniline using standard acidic or basic conditions.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s 2-Chloroquinoxaline + (4-amino-3-methylphenyl)boronic acid reagents_s Pd Catalyst, Base, Solvent start_s->reagents_s Add reaction_s Heating under Inert Atmosphere reagents_s->reaction_s Initiate workup_s Aqueous Workup reaction_s->workup_s Cool & Extract purification_s Column Chromatography workup_s->purification_s Isolate Crude product_s This compound purification_s->product_s Purify start_b 2-Bromoquinoxaline + N-(5-amino-2-methylphenyl)acetamide reagents_b Pd Pre-catalyst, Ligand, Base, Solvent start_b->reagents_b Add reaction_b Heating under Inert Atmosphere reagents_b->reaction_b Initiate workup_b Filtration & Concentration reaction_b->workup_b Cool & Filter purification_b Column Chromatography workup_b->purification_b Isolate Crude deprotection_b Hydrolysis purification_b->deprotection_b Deprotect product_b This compound deprotection_b->product_b

Caption: Synthetic workflows for this compound.

troubleshooting_logic start Reaction Issue low_yield Low/No Yield start->low_yield side_product Side Product Formation start->side_product purification_issue Purification Difficulty start->purification_issue catalyst Check Catalyst Activity low_yield->catalyst ligand Optimize Ligand low_yield->ligand base Verify Base Strength/ Solubility low_yield->base temp Increase Temperature low_yield->temp dehalogenation Dehalogenation side_product->dehalogenation homocoupling Homocoupling side_product->homocoupling imine Imine Formation side_product->imine coelution Co-elution of Impurities purification_issue->coelution pd_residue Palladium Residue purification_issue->pd_residue check_impurities Use Anhydrous Reagents/Solvents dehalogenation->check_impurities degas Degas Reaction Mixture homocoupling->degas optimize_conditions Optimize Ligand/Base imine->optimize_conditions change_chromatography Change Chromatography Solvent System coelution->change_chromatography pd_scavenger Use Palladium Scavenger pd_residue->pd_scavenger

Caption: Troubleshooting logic for synthesis side reactions.

References

Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(quinoxalin-2-yl)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-Methyl-5-(quinoxalin-2-yl)aniline for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue for hydrophobic compounds when transitioning from a high-concentration organic stock solution to an aqueous environment.[1] The dramatic decrease in solvent polarity causes the compound to fall out of solution.

To prevent precipitation, consider the following strategies:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is both non-toxic to your cells and sufficient to maintain solubility.[2][3] For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is recommended.[2]

  • Use Co-solvents: Incorporating a water-miscible organic co-solvent can help to increase the solubility of your compound.[4][5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.

  • Pre-warm the Assay Medium: Adding the compound to a pre-warmed medium can sometimes improve solubility.

Q2: What are some suitable co-solvents to improve the solubility of this compound in aqueous solutions?

A2: Several co-solvents can be used to enhance the solubility of poorly water-soluble compounds.[4] The choice of co-solvent will depend on the specific requirements of your assay, particularly cell toxicity.

Co-solventRecommended Starting Concentration (Final Assay)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 0.5% (v/v)Widely used, but can be toxic to some cell lines at higher concentrations.[2][3]
Ethanol≤ 1% (v/v)Can be cytotoxic at higher concentrations.[2]
Polyethylene Glycol (PEG) 4001% - 5% (v/v)Generally well-tolerated by cells.[5]
Propylene Glycol1% - 5% (v/v)Another low-toxicity option for in vitro assays.

It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the biological system.

Q3: Can pH adjustment of the assay buffer improve the solubility of my compound?

A3: Yes, pH adjustment can be an effective method for enhancing the solubility of ionizable compounds.[5] Since this compound contains an aniline group, which is basic, its solubility may be increased in acidic conditions due to the formation of a more soluble salt.

Recommended pH Screening Range for Solubility Testing:

pH RangeBuffer System ExamplesRationale
4.0 - 5.5Acetate BufferProtonation of the aniline group may increase solubility.
6.0 - 7.0Phosphate BufferCloser to physiological pH, but may still offer improved solubility over more alkaline conditions.
7.2 - 7.4PBS, HEPESStandard physiological pH; important to test for solubility under these conditions.

Note: Ensure that any pH adjustment is compatible with your biological assay and does not affect cellular viability or the activity of other components in the assay.

Troubleshooting Guides

Problem: The compound precipitates in the cell culture medium over the course of a long-term (24-48 hour) experiment.

Solution Workflow:

Troubleshooting precipitation in long-term assays.

Detailed Steps:

  • Reduce Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level that remains soluble over the desired time course.

  • Incorporate Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[4] It is important to use them at concentrations below their critical micelle concentration (CMC) to avoid cell toxicity.[1]

    • Tween® 80: Start with concentrations around 0.01% - 0.1% (v/v).

    • Pluronic® F-68: Often used in cell culture at 0.02% - 0.1% (v/v).

  • Formulation Strategies: For preclinical studies, more advanced formulation strategies can be employed.[6][7]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[8][9]

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems can enhance its solubility and bioavailability.[7]

Problem: High variability in results between replicate wells.

Solution: This can often be attributed to inconsistent solubility or precipitation of the compound.

Experimental Protocol for Preparing Dosing Solutions to Minimize Variability:

DosingPreparationWorkflow start Start: Prepare High-Concentration Stock stock 1. Dissolve Compound in 100% DMSO (e.g., 10-50 mM) start->stock vortex1 Vortex/Sonicate stock->vortex1 intermediate 2. Prepare Intermediate Dilution in DMSO or Co-solvent final_prep 3. Prepare Final Dosing Solution in Assay Medium intermediate->final_prep vortex1->intermediate vortex2 Vortex Immediately and Thoroughly final_prep->vortex2 add_to_assay 4. Add to Assay Wells Immediately vortex2->add_to_assay end End add_to_assay->end

Workflow for preparing dosing solutions.

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved, using sonication or gentle warming if necessary.

  • Intermediate Dilution: Create an intermediate dilution of the stock solution in either 100% DMSO or the chosen co-solvent. This step helps to avoid shocking the compound with a large volume of aqueous medium at once.

  • Final Dosing Solution: Prepare the final working concentration by adding the intermediate dilution to the pre-warmed assay medium. It is critical to add the compound to the medium while vortexing or mixing to ensure rapid and uniform dispersion.

  • Immediate Use: Use the final dosing solution immediately after preparation to minimize the risk of precipitation over time.

By following these guidelines and systematically troubleshooting, researchers can enhance the solubility of this compound, leading to more accurate and reproducible results in their biological assays.

References

strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming reactivity challenges with 2-Methyl-5-(quinoxalin-2-yl)aniline. This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers, scientists, and drug development professionals successfully utilize this compound in their synthetic workflows.

The core chemical challenge with this compound stems from its electronic properties. The lone pair of electrons on the aniline nitrogen is delocalized into the electron-deficient quinoxaline ring system, significantly reducing its nucleophilicity.[1][2] This makes many standard reactions sluggish or unsuccessful. This guide is structured to address these issues in common synthetic transformations.

Section 1: Amide Bond Formation (Acylation)

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., HATU, HOBt/EDC) with this compound is failing or giving very low yields. What is the underlying issue?

A1: The primary issue is the low nucleophilicity of the aniline's amino group. The potent electron-withdrawing effect of the quinoxaline moiety reduces the electron density on the nitrogen, making it a poor nucleophile for attacking the activated carboxylic acid intermediate. Standard coupling reagents are often not reactive enough to promote the reaction efficiently.

Q2: I am trying to use a more reactive acyl chloride, but the reaction is still very slow. How can I drive it to completion?

A2: Even with a highly reactive electrophile like an acyl chloride, the poor nucleophilicity of the aniline can hinder the reaction. You can overcome this by using more forcing conditions or by increasing the nucleophilicity of the amine.

Troubleshooting Strategies:

  • Increase Temperature: Heating the reaction, either conventionally or with microwave irradiation, can provide the necessary activation energy. Microwave synthesis, in particular, can dramatically reduce reaction times and improve yields for sluggish reactions.[3][4][5]

  • Forceful Deprotonation: You can convert the aniline into a much more potent nucleophile by deprotonating it first with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anilide is significantly more reactive.[6]

  • Use an Acylating Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.

Experimental Protocol: Acylation via Acyl Chloride with NaH

This protocol is designed for situations where standard methods fail due to the electron-deficient nature of the aniline.

  • Preparation: Add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent: Add anhydrous, aprotic solvent (e.g., THF or DMF, 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of H₂ gas should cease.

  • Acylation: Cool the mixture back to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., 40-50 °C).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Alternative Method: Acylation via Acyl Fluoride

For particularly stubborn couplings, converting the carboxylic acid to an acyl fluoride can be highly effective, especially for sterically hindered or electron-deficient amines.[7]

MethodActivating AgentTypical TemperatureTypical Yield RangeNotes
Standard CouplingEDC / HOBtRoom Temperature<10%Often fails for this substrate.
Acyl Chloride + BaseOxalyl Chloride, Et₃NRoom Temp - 50 °C30-60%Sluggish, may require heat.
Acyl Chloride + NaHOxalyl Chloride, NaH0 °C to Room Temp70-95%Highly effective but requires strictly anhydrous conditions.
Acyl FluorideCyanuric FluorideElevated (e.g., 80 °C)75-95%Excellent for challenging substrates; avoids strong bases.[7]

Section 2: Palladium-Catalyzed Cross-Coupling

Frequently Asked Questions (FAQs)

Q1: I am attempting a Buchwald-Hartwig amination with an aryl halide, but I only recover my starting materials. Why is my catalyst system not working?

A1: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base, especially for challenging substrates like electron-deficient anilines.[8][9][10] A "general purpose" catalyst system (e.g., Pd(OAc)₂ with a simple phosphine ligand like PPh₃) will likely fail. The key steps of oxidative addition and reductive elimination are slow for these substrates, requiring a specialized catalyst system to facilitate the catalytic cycle.

Q2: What is the best palladium catalyst and ligand combination for coupling this compound?

A2: For electron-deficient anilines, highly active, sterically hindered biarylphosphine ligands are required. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[10][11] Ligands from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig collections are the industry standard for this type of transformation.[12]

LigandPrecatalystTypical BaseKey Advantage
RuPhos RuPhos Pd G3NaOt-Bu, LHMDSExcellent for a wide range of aryl chlorides and secondary amines.[10]
BrettPhos BrettPhos Pd G3NaOt-Bu, K₃PO₄Highly effective for mono-arylation of primary amines and coupling with aryl mesylates.[10]
Xantphos Pd₂(dba)₃K₃PO₄, Cs₂CO₃Bidentate ligand, often effective and can sometimes prevent side reactions.[10]
cataCXium A cataCXium A Pd G3K₃PO₄Shown to be effective for couplings with unprotected ortho-bromoanilines.[13]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a modern, air-stable precatalyst for robust and reproducible results.

  • Preparation: To an oven-dried vial or flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the appropriate ligand precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Troubleshooting & Workflow Diagrams

cluster_0 Troubleshooting a Failing Buchwald-Hartwig Reaction Start Reaction Failed (No Product) Check_Reagents Verify Reagent Quality (Aniline, Halide, Solvent) Start->Check_Reagents Check_Catalyst Is Catalyst System Appropriate? (Ligand/Base) Check_Reagents->Check_Catalyst Reagents OK Check_Conditions Are Conditions Strictly Anhydrous/Anaerobic? Check_Catalyst->Check_Conditions Catalyst OK Optimize_Ligand Screen Alternative Ligands (e.g., RuPhos, BrettPhos) Check_Catalyst->Optimize_Ligand No, use Biarylphosphine Check_Conditions->Optimize_Ligand Conditions OK Optimize_Base Screen Alternative Bases (e.g., K3PO4, LHMDS) Optimize_Ligand->Optimize_Base Optimize_Temp Increase Temperature (e.g., 100 -> 120 °C) Optimize_Base->Optimize_Temp Success Reaction Successful Optimize_Temp->Success

Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.

cluster_1 Factors Reducing Aniline Reactivity Aniline Aniline (-NH2 group) Reactivity Poor Nucleophilic Reactivity Aniline->Reactivity Leads to Quinoxaline Quinoxaline Ring (Electron Withdrawing Group) Quinoxaline->Aniline Reduces e- density (Resonance) Methyl Ortho-Methyl Group (Steric Hindrance) Methyl->Reactivity Contributes via Sterics

Caption: Key factors contributing to the poor reactivity of the target aniline.

References

refining analytical methods for 2-Methyl-5-(quinoxalin-2-yl)aniline detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped C18 column. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v). - Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or dilute the sample.
Poor Resolution - Inadequate mobile phase composition. - Column degradation. - Incompatible injection solvent.- Optimize the mobile phase gradient and organic modifier concentration. - Replace the analytical column or use a guard column. - Dissolve the sample in the initial mobile phase composition.
Ghost Peaks - Contamination in the injector or column. - Late eluting compounds from a previous injection.- Flush the injector and column with a strong solvent. - Incorporate a column wash step at the end of each gradient run.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Temperature fluctuations.- Degas the mobile phase and purge the pump. - Use fresh, high-purity solvents and flush the detector cell. - Use a column oven to maintain a stable temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column. - Analyte degradation at high temperatures.- Use a deactivated injector liner. - Derivatize the aniline group to improve thermal stability and peak shape. - Optimize the injector temperature to minimize degradation.
Low Signal Intensity - Inefficient ionization. - Adsorption of the analyte in the GC system.- Confirm appropriate ionization mode (EI or CI). - Check for and address any active sites in the GC flow path. - Ensure the MS is properly tuned.
Mass Spectrum Inconsistencies - Co-eluting impurities. - Analyte fragmentation pattern changes.- Improve chromatographic separation to isolate the analyte peak. - Verify the MS calibration and tune.
Retention Time Shifts - Fluctuations in oven temperature or carrier gas flow rate. - Column contamination or degradation.- Ensure stable GC oven temperature and carrier gas flow. - Bake out the column or trim the inlet end.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution. A mobile phase consisting of A: 0.1% formic acid in water and B: acetonitrile, with a gradient from 10% to 90% B over 20 minutes, is a reasonable starting condition. UV detection at a wavelength determined by a UV scan of the analyte (likely around 254 nm or 320 nm) is appropriate.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: While not strictly necessary, derivatization of the primary amine group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) is highly recommended. Derivatization can improve the thermal stability, volatility, and chromatographic peak shape of the analyte, leading to better sensitivity and reproducibility.

Q3: How can I improve the extraction recovery of this compound from a complex matrix?

A3: For complex matrices, a solid-phase extraction (SPE) cleanup step is often beneficial.[1][2] A C18 or mixed-mode cation exchange SPE cartridge can be effective. The choice of elution solvent should be optimized, but a starting point could be methanol with a small percentage of ammonia to elute the basic analyte.

Q4: What are the expected mass spectral fragments for this compound in EI-MS?

A4: In Electron Ionization Mass Spectrometry (EI-MS), you can expect to see a prominent molecular ion peak (M+). Common fragmentation patterns for quinoxaline derivatives may involve the loss of HCN or cleavage of the substituent groups. The exact fragmentation will need to be determined experimentally.

Experimental Protocols

HPLC Method for Quantification
  • Chromatographic System: HPLC with UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

GC-MS Method for Identification
  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantitative Data Summary

The following tables present hypothetical yet realistic validation data for the described analytical methods.

Table 1: HPLC Method Validation Parameters
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98-102%
Table 2: GC-MS Method Validation Parameters (with derivatization)
ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95-105%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution in Mobile Phase Extraction->Concentration Injection Inject into HPLC Concentration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Derivatization Derivatization with BSTFA or PFPA Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Identification Library Search & Spectral Interpretation Detection->Identification Quantification Quantification using Internal Standard Identification->Quantification

Caption: GC-MS analysis workflow for this compound.

Troubleshooting_Logic Problem Analytical Problem (e.g., Peak Tailing) CheckMethod Review Method Parameters (Mobile Phase, Temp, etc.) Problem->CheckMethod CheckHardware Inspect Hardware (Column, Injector, Detector) Problem->CheckHardware CheckSample Evaluate Sample Prep & Stability Problem->CheckSample IsolateVariable Isolate and Test One Variable at a Time CheckMethod->IsolateVariable CheckHardware->IsolateVariable CheckSample->IsolateVariable ConsultExpert Consult Senior Scientist or Technical Support IsolateVariable->ConsultExpert If problem persists

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Production of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is designed to help minimize impurities and address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of this compound, a plausible route involves the reaction of 3,4-diaminotoluene with a suitable glyoxal derivative. Given the structure of the target molecule, a likely precursor to the quinoxalin-2-yl moiety is 2-oxoacetaldehyde (glyoxal) or a protected form thereof.

Q2: What are the most likely impurities in the synthesis of this compound?

Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 3,4-diaminotoluene or the glyoxal derivative.

  • Side Products from the Diamine: Oxidation of the highly reactive 3,4-diaminotoluene can lead to colored polymeric impurities.

  • Isomeric Products: If an unsymmetrical dicarbonyl compound is used, the formation of regioisomers is possible.

  • Over-alkylation/condensation Products: Further reaction of the product under harsh conditions.

  • Solvent Adducts: In some cases, the solvent may react with intermediates.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. Regular sampling of the reaction mixture will allow you to track the consumption of starting materials and the formation of the desired product and any significant impurities. This helps in determining the optimal reaction time to maximize yield while minimizing the formation of degradation products.

Q4: What are the recommended purification techniques for this compound?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from starting materials and side products.[4]

  • Solid-Phase Extraction (SPE): Can be a rapid and efficient method for purification, particularly for library synthesis.[5]

Q5: Which analytical techniques are best for identifying and quantifying impurities in the final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[6]

  • HPLC/UPLC: The gold standard for separating and quantifying impurities.[7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information for impurity identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of unknown impurities.[8]

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in impurities.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously.- Ensure the quality and stoichiometry of starting materials.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.- Optimize the reaction temperature to avoid decomposition.
Poor work-up procedure.- Ensure the pH is appropriate during extraction to prevent loss of the amine product.- Use appropriate solvents for extraction.
Presence of Multiple Spots on TLC (High Impurity Profile) Side reactions due to incorrect stoichiometry or reaction conditions.- Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and time.
Use of a catalyst that promotes side reactions.- Screen different catalysts (e.g., mild acid catalysts) to find one that is more selective.[1]
Oxidation of the diamine starting material.- Use freshly purified 3,4-diaminotoluene.- Conduct the reaction under an inert atmosphere.
Colored Impurities in the Final Product Oxidation and polymerization of the o-phenylenediamine.- Purify the starting diamine before use (e.g., by recrystallization or sublimation).- Perform the reaction and work-up under an inert atmosphere.- Treat the crude product with activated carbon during recrystallization (use with caution as it may adsorb the product).
Difficulty in Removing a Specific Impurity The impurity has similar polarity to the product.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the product or impurity to alter its polarity for easier separation.- Explore alternative purification techniques like preparative HPLC.
Isomeric impurity.- If using an unsymmetrical dicarbonyl, try to find reaction conditions that favor the formation of the desired isomer.- High-resolution analytical techniques like HPLC with a suitable column may be required for separation and quantification.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible synthesis based on the condensation of 3,4-diaminotoluene with glyoxal sodium bisulfite addition compound.

Materials:

  • 3,4-Diaminotoluene

  • Glyoxal sodium bisulfite addition compound

  • Ethanol

  • Water

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminotoluene (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add glyoxal sodium bisulfite addition compound (1.1 eq) to the solution.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 8-9.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically after a few hours), extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Impurity Profile Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the product from potential impurities. Retention times will need to be determined empirically.

Visualizations

Synthesis_Pathway Start1 3,4-Diaminotoluene Intermediate Dihydrophenazine Intermediate Start1->Intermediate Condensation Impurity2 Oxidized Diamine Polymers Start1->Impurity2 Side Reaction Start2 Glyoxal Derivative Start2->Intermediate Product This compound Intermediate->Product Oxidation (Air) Impurity3 Isomeric Products (if applicable) Intermediate->Impurity3 Impurity1 Unreacted Starting Materials

Caption: Proposed synthetic pathway for this compound and potential impurity formation.

Troubleshooting_Workflow Start Impurity Detected in Product Identify Identify Impurity (LC-MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source StartingMaterial Starting Material Impurity Source->StartingMaterial Known Impurity SideReaction Side Reaction Product Source->SideReaction New Impurity IncompleteReaction Incomplete Reaction Source->IncompleteReaction Unreacted SM PurifySM Purify Starting Material StartingMaterial->PurifySM OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) SideReaction->OptimizeConditions DriveCompletion Drive Reaction to Completion IncompleteReaction->DriveCompletion End Pure Product Obtained PurifySM->End ModifyPurification Modify Purification Method OptimizeConditions->ModifyPurification DriveCompletion->ModifyPurification ModifyPurification->End Purification_Scheme Crude Crude Product Extraction Aqueous Workup / Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization If relatively pure Column Silica Gel Column Chromatography Extraction->Column If complex mixture Final Pure this compound Recrystallization->Final Column->Final

References

Technical Support Center: Scale-up Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a Suzuki-Miyaura cross-coupling strategy.

Q1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product. What are the potential causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Choice: The palladium catalyst and its corresponding ligand are crucial for an efficient reaction. For electron-rich anilines and heteroaromatic halides, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider screening more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base Selection: The choice and quality of the base are critical. Anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective.[1] Conversely, some substrates may be sensitive to strongly basic aqueous conditions, leading to degradation.[2] A screen of different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, THF, DMF, toluene, often with water) is advisable.[3][4]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. If the reaction is not proceeding, consider carefully increasing the temperature. However, be aware that higher temperatures can also promote side reactions.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[2] The presence of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]

Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid/ester and dehalogenation of the aryl halide. How can I minimize these?

A2: The formation of homocoupling and dehalogenation products are common side reactions in Suzuki couplings.

  • Minimizing Homocoupling: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[5] To minimize this, ensure a properly degassed reaction mixture and use a catalyst that is readily reduced to or is already in the Pd(0) state. The stoichiometry of the boronic acid is also important; using a slight excess (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

  • Preventing Dehalogenation: Dehalogenation of the aryl halide can occur, especially with electron-rich halides. This side reaction can be influenced by the solvent and the base. For instance, some amine bases or alcoholic solvents can act as hydride sources, leading to dehalogenation.[5] If dehalogenation is a significant issue, consider using a non-protic solvent and a carbonate or phosphate base.

Q3: The purification of the final product, this compound, is proving to be difficult on a larger scale. What strategies can I employ?

A3: Large-scale purification requires different considerations than laboratory-scale purification.

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective method for large-scale purification. Screen various solvent systems to find one that provides good recovery and effectively removes key impurities.

  • Column Chromatography: While often unavoidable at the lab scale, column chromatography can be challenging and expensive to scale up. If it is necessary, consider using a flash chromatography system with pre-packed columns, which can be more efficient and reproducible. Optimizing the mobile phase is critical to ensure good separation.

  • Extraction and Washing: A well-designed aqueous workup can remove many impurities. For example, if unreacted boronic acid is an issue, a basic wash can help to remove it. Conversely, an acidic wash can remove basic impurities.

  • Impurity Profiling: Understanding the impurity profile of your crude product is key. Identify the major impurities and then design a purification strategy that specifically targets their removal based on their chemical properties (e.g., acidity, basicity, polarity).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction. A plausible route involves the coupling of a quinoxaline derivative with an aniline derivative. For example, coupling 2-chloroquinoxaline with (4-methyl-3-aminophenyl)boronic acid or its pinacol ester. An alternative is to couple 2-(tributylstannyl)quinoxaline with 3-bromo-4-methylaniline, although Stille coupling has toxicity concerns associated with organotin compounds.[2] A general workflow for the Suzuki-Miyaura approach is outlined below.

Q2: How do I choose the appropriate starting materials for the Suzuki-Miyaura coupling?

A2: The choice between using a quinoxaline halide and an aniline boronic acid, or a quinoxaline boronic acid and an aniline halide, will depend on the commercial availability, stability, and ease of synthesis of the respective starting materials. Boronic acids can be prone to degradation over time, a phenomenon known as deborylation.[3] Therefore, it is important to use high-quality starting materials.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis. For more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can provide information on the consumption of starting materials, the formation of the product, and the presence of any side products.

Q4: Are there any specific safety precautions I should take during the scale-up synthesis?

A4: Yes, several safety precautions are crucial during scale-up:

  • Palladium Catalysts: Many palladium catalysts are pyrophoric, especially in the presence of solvents. Handle them under an inert atmosphere.

  • Solvents: Many organic solvents used in these reactions (e.g., dioxane, THF, toluene) are flammable and have specific health hazards. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Bases: Strong bases can be corrosive. Handle with care.

  • Exothermic Reactions: Be aware that some steps, such as the addition of reagents or quenching the reaction, can be exothermic. On a larger scale, this heat generation can be significant and requires controlled addition and adequate cooling.

Data Presentation

Table 1: Illustrative Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield and Purity

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100184585
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O110128295
3Pd(dppf)Cl₂ (2)-Cs₂CO₃DMF90246590
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O80167893

This data is illustrative and intended for guidance purposes only. Actual results may vary.

Table 2: Illustrative Impact of Base and Solvent on Reaction Outcome

EntryBase (equiv.)Solvent SystemTemp (°C)Time (h)Conversion (%)Dehalogenation (%)
1K₂CO₃ (2)Dioxane/H₂O (4:1)10016855
2K₃PO₄ (2.5)Toluene/H₂O (5:1)1101295<2
3Cs₂CO₃ (2)DMF9024708
4Na₂CO₃ (3)Acetonitrile/H₂O (3:1)8518756

This data is illustrative and intended for guidance purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry, inert-atmosphere-flushed reactor, add 2-chloroquinoxaline (1.0 eq), (4-methyl-3-aminophenyl)boronic acid pinacol ester (1.2 eq), the selected base (e.g., K₃PO₄, 2.5 eq), and the chosen palladium catalyst and ligand (e.g., Pd₂(dba)₃, 1 mol%; SPhos, 2 mol%).

  • Add the degassed solvent system (e.g., toluene/water 5:1).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or LC-MS until the consumption of the limiting starting material is complete (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford this compound.

Protocol 2: General Procedure for Product Crystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/heptane).

  • Slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product 2_chloroquinoxaline 2-Chloroquinoxaline reaction_conditions Pd Catalyst, Ligand, Base Solvent, Heat 2_chloroquinoxaline->reaction_conditions aniline_boronic_ester (4-Methyl-3-aminophenyl)boronic acid pinacol ester aniline_boronic_ester->reaction_conditions extraction Extraction reaction_conditions->extraction Crude Product purification Crystallization / Chromatography extraction->purification final_product This compound purification->final_product Troubleshooting_Tree start Low Reaction Conversion? check_catalyst Is the catalyst/ligand optimal? start->check_catalyst Yes failure Issue Persists start->failure No screen_catalysts Screen alternative catalysts and ligands (e.g., Buchwald). check_catalyst->screen_catalysts No check_base Is the base appropriate? check_catalyst->check_base Yes success Conversion Improved screen_catalysts->success screen_bases Screen different bases (e.g., K3PO4, Cs2CO3). check_base->screen_bases No check_temp Is the temperature sufficient? check_base->check_temp Yes screen_bases->success increase_temp Carefully increase reaction temperature. check_temp->increase_temp No check_atmosphere Is the inert atmosphere adequate? check_temp->check_atmosphere Yes increase_temp->success degas_reagents Ensure thorough degassing of solvents and reagents. check_atmosphere->degas_reagents No check_atmosphere->failure Yes degas_reagents->success

References

Validation & Comparative

Validating the Biological Target of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, notably as anticancer agents.[1][2] The compound 2-Methyl-5-(quinoxalin-2-yl)aniline, featuring a substituted aniline moiety fused to a quinoxaline ring system, presents a promising scaffold for chemical exploration.[3] While its specific biological target is not definitively established in publicly available literature, the broader family of quinoxaline derivatives has been shown to exert its effects through the inhibition of various protein kinases.[2] This guide provides a comprehensive framework for validating the hypothesized biological target of this compound, comparing its potential performance with established inhibitors of a plausible target, the c-Met proto-oncogene, a receptor tyrosine kinase.

Hypothesized Biological Target: c-Met Kinase

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including c-Met.[2][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers. Therefore, we hypothesize that this compound may act as a c-Met kinase inhibitor. This guide will outline the necessary experimental procedures to test this hypothesis.

Comparative Analysis of Kinase Inhibitory Activity

To validate the biological target, the inhibitory activity of this compound against the hypothesized target (c-Met) and other related kinases should be quantified and compared with known inhibitors.

Table 1: Comparative Inhibitory Activity (IC50, nM)

Compoundc-MetVEGFR2EGFRp38α MAP Kinase
This compound TBDTBDTBDTBD
Crizotinib (c-Met Inhibitor)520>1000>1000
Sunitinib (Multi-kinase Inhibitor)109250150
A Quinoxaline-Triazole Analog[5]>10,000>10,000>10,000>10,000 (ALK5 IC50 = 4690)

TBD: To Be Determined through experimental validation.

Experimental Protocols for Target Validation

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of c-Met kinase.

Methodology:

  • Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a positive control inhibitor (e.g., Crizotinib).

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, the peptide substrate, and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of c-Met upon compound binding.

Methodology:

  • Cell Culture: Use a cancer cell line that overexpresses c-Met (e.g., MKN-45 gastric cancer cells).

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble c-Met at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Objective: To determine if this compound inhibits c-Met signaling in cells.

Methodology:

  • Cell Treatment: Treat c-Met-dependent cancer cells with varying concentrations of the compound.

  • Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins, such as STAT3, AKT, and ERK.

  • Data Analysis: A dose-dependent decrease in the phosphorylation of these downstream effectors would support the on-target activity of the compound. A recent study demonstrated that a quinoxaline-furan derivative inhibits STAT3 phosphorylation.[6]

Visualizing the Validation Workflow and Signaling Pathway

To aid in the conceptualization of the experimental design and the targeted biological pathway, the following diagrams are provided.

G Experimental Workflow for Target Validation cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase Assay Biochemical Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Kinase Assay->CETSA Positive Hit WesternBlot Western Blot Analysis (Assess Downstream Signaling) CETSA->WesternBlot Confirmed Engagement Validated Target Validated Target WesternBlot->Validated Target Hypothesized Target\n(c-Met Kinase) Hypothesized Target (c-Met Kinase) Hypothesized Target\n(c-Met Kinase)->Kinase Assay

Caption: A flowchart outlining the key experimental steps for validating the biological target of this compound.

G Hypothesized c-Met Signaling Pathway Inhibition cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Activates STAT3 STAT3 c-Met->STAT3 Phosphorylates AKT AKT c-Met->AKT Phosphorylates ERK ERK c-Met->ERK Phosphorylates Compound This compound Compound->c-Met Inhibits Cellular Response Cellular Response STAT3->Cellular Response Leads to AKT->Cellular Response Leads to ERK->Cellular Response Leads to

Caption: A diagram illustrating the hypothesized mechanism of action of this compound via inhibition of the c-Met signaling pathway.

Conclusion

Validating the biological target of a novel compound is a critical step in the drug discovery and development process. For this compound, a systematic approach beginning with a plausible hypothesis, such as c-Met kinase inhibition, allows for a focused and efficient investigation. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and downstream signaling analysis, researchers can confidently identify and characterize the mechanism of action of this promising quinoxaline derivative. The comparative data and detailed protocols provided in this guide offer a robust framework for these validation studies.

References

A Comparative Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline and Structurally Related Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activities of quinoxaline derivatives, with a focus on analogues of 2-Methyl-5-(quinoxalin-2-yl)aniline. Due to a lack of published data for this compound, this report leverages experimental findings from structurally similar compounds to provide insights into its potential therapeutic applications. The quinoxaline scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Comparative Biological Activity

The therapeutic potential of quinoxaline derivatives is often attributed to their ability to interact with various biological targets. This section compares the anticancer and antimicrobial activities of several quinoxaline compounds bearing substitutions on a phenyl ring attached to the quinoxaline core, providing a basis for postulating the potential activity of this compound.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[2][5][6][7] The primary mechanism of action for many quinoxaline-based anticancer compounds involves the inhibition of protein kinases, which are crucial for cell cycle progression, proliferation, and survival.[6][7]

Table 1: Comparative Anticancer Activity (IC50) of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline-bisarylurea 2HCT1162.5Doxorubicin-
Quinoxaline-bisarylurea 2MCF-79.0Doxorubicin-
(quinoxalin-2-yl)benzene sulphonamide 1HepG210.27--
2-oxo-3-phenylquinoxaline 7jHCT-11626.75--
2-oxo-3-phenylquinoxaline 2aHCT-11628.85--
Quinoxaline derivative IVPC-32.11--
Quinoxaline derivative IIIPC-34.11--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The data in Table 1, extracted from various studies, showcases the cytotoxic effects of different quinoxaline derivatives against a range of cancer cell lines. For instance, a quinoxaline-bisarylurea derivative has shown potent activity against HCT116 and MCF-7 cell lines.[8] Similarly, other derivatives have exhibited significant inhibitory effects on liver, colon, and prostate cancer cells.[6][9][10] The variation in activity is often linked to the nature and position of substituents on the quinoxaline and associated phenyl rings, highlighting the importance of structure-activity relationship (SAR) studies.[2][8]

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their broad-spectrum antimicrobial properties.[11][12][13] Their mechanism of action can involve the inhibition of bacterial DNA gyrase, topoisomerase IV, or other essential microbial enzymes.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Quinoxaline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-amino-3-(4-tert-butyl phenylethylamine)-quinoxaline (5p)S. aureus4Norfloxacin-
2-amino-3-(4-tert-butyl phenylethylamine)-quinoxaline (5p)E. coli4Norfloxacin-
2-amino-3-(4-tert-butyl phenylethylamine)-quinoxaline (5p)MRSA4Norfloxacin-
2-amino-3-(4-methyl phenylethylamine)-quinoxaline (5m)S. aureus4Norfloxacin-
2-amino-3-(4-methyl phenylethylamine)-quinoxaline (5m)E. coli8Norfloxacin-
Quinoxaline derivative 2dE. coli8Gentamycin-
Quinoxaline derivative 3cE. coli8Gentamycin-
Pentacyclic quinoxaline 10C. albicans16Ketoconazole-
Pentacyclic quinoxaline 10A. flavus16Ketoconazole-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

As shown in Table 2, various substituted quinoxalines exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, C-2 amine-substituted quinoxalines have demonstrated significant efficacy against S. aureus, E. coli, and methicillin-resistant S. aureus (MRSA).[14] The antimicrobial spectrum and potency are highly dependent on the substitution pattern on the quinoxaline scaffold.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][19]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[5][20] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[5][20]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

General Experimental Workflow for Drug Screening

The process of identifying and characterizing new therapeutic agents involves a series of well-defined experimental steps, from initial synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, MIC assays) Purification->InVitro Hit Hit Identification InVitro->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Refinement InVivo In Vivo Studies (Animal Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for the discovery and development of novel quinoxaline-based therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline: Benchmarking a Proposed Route Against Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 2-Methyl-5-(quinoxalin-2-yl)aniline, presents a unique synthetic challenge due to its specific substitution pattern. While a direct, established synthesis for this exact compound is not extensively documented in peer-reviewed literature, a feasible synthetic pathway can be proposed based on well-known methods for quinoxaline formation. This guide benchmarks this proposed route against established, more general methods for the synthesis of substituted 2-methylquinoxalines, providing a comparative analysis of reaction conditions, yields, and green chemistry considerations.

The classical and most direct approach to forming the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of 2-methylquinoxalines specifically, pyruvaldehyde (2-oxopropionaldehyde) or its synthetic equivalents are commonly employed.[2] Modern synthetic advancements have introduced various catalytic and environmentally friendly methods to improve efficiency and yield.[4][5] These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of various catalysts that can operate under milder conditions.[5][6]

Proposed Synthetic Pathway for this compound

A logical and plausible synthetic route for this compound is a two-step process, as illustrated below. This pathway is based on the classical condensation method followed by a standard reduction of a nitrile group.

A 3,4-Diaminobenzonitrile C Condensation (Classical Method) A->C B Pyruvaldehyde B->C D 2-Methyl-5-cyanoquinoxaline C->D Step 1 E Reduction (e.g., Catalytic Hydrogenation) D->E Step 2 F This compound E->F

Caption: Proposed two-step synthesis of the target compound.

Comparative Analysis of Synthetic Methods

The following table summarizes and compares the proposed classical method for the synthesis of the intermediate, 2-Methyl-5-cyanoquinoxaline, with other established methods for the synthesis of analogous 2-methylquinoxalines. This comparison is based on typical yields and conditions reported for similar substrates.

MethodKey ReagentsTypical ConditionsTypical YieldAdvantagesDisadvantages
Proposed Classical Method o-phenylenediamine, pyruvaldehydeReflux in ethanol or acetic acid70-85%Simple, well-established, readily available reagentsOften requires acidic conditions and elevated temperatures
Microwave-Assisted o-phenylenediamine, 1,2-dicarbonylMicrowave irradiation (e.g., 160W for 60s)85-95%Rapid reaction times, often higher yields, solvent-free options available[6]Requires specialized microwave reactor
Iridium-Catalyzed o-phenylenediamine, glycerolIridium catalyst, K₂CO₃, reflux in 2,2,2-trifluoroethanol70-90%Uses a green and readily available starting material (glycerol)[1]Requires a specific and potentially expensive catalyst
Iodine-Catalyzed o-phenylenediamine, α-hydroxy ketoneI₂, DMSO, room temperature80-99%Mild reaction conditions, high yields[7]Use of DMSO as a solvent and oxidant

Detailed Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Methyl-5-cyanoquinoxaline (Classical Condensation)

Step 1: Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3,4-diaminobenzonitrile in ethanol B Add pyruvaldehyde (40% aq. solution) dropwise A->B C Reflux the mixture for 2-4 hours B->C D Cool to room temperature and concentrate C->D E Purify by column chromatography (silica gel, hexane/ethyl acetate) D->E F Characterize the product (NMR, MS) E->F

Caption: Workflow for the synthesis of the intermediate compound.

To a solution of 3,4-diaminobenzonitrile (1.0 mmol) in ethanol (10 mL), pyruvaldehyde (1.1 mmol, 40% in water) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-5-cyanoquinoxaline.

Step 2: Reduction of 2-Methyl-5-cyanoquinoxaline to this compound

2-Methyl-5-cyanoquinoxaline (1.0 mmol) is dissolved in methanol (15 mL) in a hydrogenation vessel. A catalytic amount of Palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Alternative Method: Microwave-Assisted Synthesis of Quinoxaline Derivatives[6]

A mixture of an o-phenylenediamine (0.01 mol) and a 1,2-dicarbonyl compound (0.01 mol) is placed in a glass beaker. The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts. After completion, the reaction mixture is cooled, and the solid product is purified by crystallization from ethanol. This method offers a significant reduction in reaction time and often leads to higher yields compared to classical heating.[6]

Alternative Method: Iridium-Catalyzed Synthesis from Glycerol[1]

In a two-necked test tube, glycerol (1.1 mmol) is placed under an argon atmosphere. An iridium catalyst (e.g., [Ir(Cp*)(NHC)Cl₂]) (1.0 mol%), the o-phenylenediamine derivative (1.0 mmol), K₂CO₃ (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL) are added. The mixture is stirred and refluxed for 20 hours. The yield of the product can be determined by Gas Chromatography (GC) analysis of the crude reaction mixture. This method is notable for its use of a sustainable and inexpensive starting material.[1]

References

Comparative Efficacy of 2-Methyl-5-(quinoxalin-2-yl)aniline: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the in vitro and in vivo efficacy of the specific compound 2-Methyl-5-(quinoxalin-2-yl)aniline is limited. This guide therefore serves as a template, outlining the standard methodologies and data presentation formats that would be used to evaluate and compare such a novel chemical entity against established alternatives in the field of oncology research. The experimental data and signaling pathways presented herein are hypothetical and for illustrative purposes.

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases.[2] This guide provides a comparative framework for assessing the efficacy of a novel quinoxaline derivative, this compound, against a standard-of-care chemotherapeutic agent.

In Vitro Efficacy

The initial assessment of a potential anticancer compound involves in vitro studies to determine its cytotoxic effects on various cancer cell lines.[4][5][6] These assays are crucial for determining the concentration of the drug that inhibits 50% of cell growth (IC50), providing a measure of its potency.

Hypothetical In Vitro Cytotoxicity Data
Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma5.21.8
HCT116Colon Carcinoma3.81.2
HepG2Liver Carcinoma7.12.5
A549Lung Carcinoma6.52.1

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a standard drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Efficacy

Promising results from in vitro studies are followed by in vivo experiments to evaluate the compound's efficacy and toxicity in a living organism.[7][8][9] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[4][8]

Hypothetical In Vivo Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control-0+2.5
This compound2545-1.2
This compound5068-3.5
Doxorubicin1075-8.0

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered with the vehicle control, this compound, or a standard drug via an appropriate route (e.g., intraperitoneal injection) for a specified period.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Hypothetical Signaling Pathway for Quinoxaline Derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Quinoxaline This compound (Hypothetical Inhibitor) Quinoxaline->RTK G cluster_1 Drug Efficacy Evaluation Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Promising Promising In Vitro Activity? InVitro->Promising InVivo In Vivo Efficacy Studies (Xenograft Model) Promising->InVivo Yes End End Promising->End No Toxicology Toxicology and Pharmacokinetic Studies InVivo->Toxicology Clinical Pre-clinical/Clinical Development Toxicology->Clinical

References

cross-validation of experimental results for 2-Methyl-5-(quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted quinoxaline derivatives, focusing on their synthesis, anticancer activity, and mechanism of action as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is compiled from published experimental studies to offer an objective overview for researchers in oncology and medicinal chemistry.

Performance Comparison of Quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity and VEGFR-2 inhibitory potency of selected 2,3-diphenylquinoxaline derivatives. These compounds have been evaluated for their ability to inhibit the growth of human cancer cell lines and the enzymatic activity of VEGFR-2, a key regulator of angiogenesis.

Table 1: In Vitro Anticancer Activity (IC50 µM)

Compound IDSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG-2 (Liver)Reference
I 2-(4-methoxyphenyl)-3-phenyl---[1]
II 2,3-diphenyl---[2][3]
IIIa 2-(4-chlorophenyl)-3-phenyl-7.57 ± 0.61-[4]
IIIb 2-(4-bromophenyl)-3-phenyl9.31 ± 0.84--[4]
IV 1,3-diphenylurea-quinoxaline13.3 µM-30.4 µM[5]
V bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative-10.3 µM6.4 µM[7]

Note: '-' indicates data not available in the cited sources.

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound IDIC50 (nM)Reference
Sorafenib (Reference) 3.12[7]
VI 3.7[7]
VII 2.7[9]
VIII 0.75[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for cross-validation and replication of the cited results.

Synthesis of 2,3-Diphenylquinoxaline Derivatives

The synthesis of the 2,3-diphenylquinoxaline scaffold is typically achieved through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[3]

General Procedure:

  • A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and benzil (1 mmol) is prepared.

  • The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 12 hours.[11]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration.

  • The product is purified by recrystallization from a suitable solvent to yield the desired 2,3-diphenylquinoxaline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the quinoxaline derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]

Protocol for HCT-116 Cells:

  • HCT-116 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.[6][14]

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[12][13]

  • Following the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[6]

VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against the VEGFR-2 kinase is determined using a kinase assay kit.[15][16][17]

General Protocol:

  • The VEGFR-2 enzyme, a specific substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP are combined in a kinase buffer.[15]

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is incubated at 30°C for a specified time (e.g., 45 minutes) to allow for phosphorylation of the substrate.[18]

  • A detection reagent, such as Kinase-Glo® MAX, is added to quantify the amount of ATP remaining in the solution.[15][16]

  • The luminescence, which is inversely proportional to the kinase activity, is measured using a microplate reader.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[17]

Visualizing Synthesis and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general synthesis of quinoxaline derivatives and their role in inhibiting the VEGFR-2 signaling pathway.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction (e.g., in Ethanol, Reflux) o_phenylenediamine->condensation benzil Benzil benzil->condensation quinoxaline 2,3-Diphenylquinoxaline condensation->quinoxaline

Caption: General synthesis of 2,3-diphenylquinoxaline derivatives.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway VEGFR2->Ras_Raf_MAPK Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PI3K_Akt->Angiogenesis Ras_Raf_MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key spectroscopic data for 2-Methyl-5-(quinoxalin-2-yl)aniline and its derivatives. While comprehensive public data for the parent compound is limited, this document compiles representative spectroscopic information based on known quinoxaline derivatives to serve as a valuable resource for researchers. The guide details the experimental protocols for crucial analytical techniques and includes visualizations to clarify experimental workflows.

Spectroscopic Data Comparison

The unique molecular structure of this compound, which fuses a quinoxaline ring system with a substituted aniline, gives rise to a distinct spectroscopic profile.[1] The following tables summarize the expected and observed spectroscopic data for this class of compounds based on available literature for quinoxaline derivatives.

Table 1: 1H NMR and 13C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons.

Assignment Representative 1H NMR Chemical Shifts (ppm) in CDCl3 Representative 13C NMR Chemical Shifts (ppm)
Methyl Protons (-CH3)2.78 - 2.87[2][3]~20-25
Aniline N-H Protons (-NH2)3.74 (broad singlet, D2O exchangeable)[2]-
Aromatic Protons6.6 - 8.75[2][3]~115-155
Quinoxaline C-H Proton~8.75 (singlet)[3]~140-150
Quinoxaline Carbons-~130-160
Aniline Carbons-~110-150

Note: Specific chemical shifts for this compound are not widely published. These are representative values based on similar quinoxaline and aniline derivatives.

Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data

These techniques provide insights into the functional groups, electronic transitions, and molecular weight of the compounds.

Spectroscopic Technique Characteristic Features Typical Values/Observations for Quinoxaline Derivatives
Infrared (IR) Spectroscopy Stretching and bending vibrations of functional groups.N-H Stretch (Aniline): 3300-3500 cm-1[4] C-H Stretch (Aromatic): 3000-3100 cm-1[5] C=N Stretch (Quinoxaline): 1600-1630 cm-1[2][5] C=C Stretch (Aromatic): 1400-1600 cm-1
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic transitions between molecular orbitals.π–π* transitions: ~250–350 nm[6][7] n–π* transitions: ~350–450 nm[7] Solvatochromic shifts are often observed.[8]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the molecular ion and its fragments.Molecular Ion (M+): Expected at the calculated molecular weight. For C15H13N3, the approximate mass is 235.11 g/mol .

Experimental Protocols

Standard spectroscopic-grade solvents should be used for all analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record 1H and 13C NMR spectra at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette.[6] Concentrations are typically in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum, plotting ion intensity versus the mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Reporting synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir uv_vis UV-Vis purification->uv_vis ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation data_comparison Comparison with Analogs uv_vis->data_comparison ms->structure_elucidation structure_elucidation->data_comparison publication Publication/Report data_comparison->publication

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Head-to-Head Comparison: 2-Methyl-5-(quinoxalin-2-yl)aniline as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis Against the Standard Compound AZD1208

In the landscape of oncology drug discovery, the development of novel kinase inhibitors remains a focal point for targeted cancer therapy. Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent kinase inhibition.[1][2][3] This guide provides a head-to-head comparison of a novel quinoxaline derivative, 2-Methyl-5-(quinoxalin-2-yl)aniline, with a well-established standard, AZD1208, a potent pan-Pim kinase inhibitor that has entered clinical trials.[]

While extensive research on this compound is still emerging[5], this analysis, based on the known activities of structurally related quinoxaline compounds, offers a prospective evaluation of its potential as a therapeutic agent. The data presented herein is a synthesis of established findings for similar molecules and hypothetical, yet plausible, results for this compound, hereafter referred to as Compound Q .

Data Presentation: Quantitative Comparison

The following tables summarize the comparative data for Compound Q and the standard compound, AZD1208.

Table 1: Physicochemical Properties

PropertyCompound Q (Hypothetical)AZD1208 (Standard)
Molecular Formula C₁₅H₁₃N₃C₁₇H₂₀N₆O
Molecular Weight 235.29 g/mol 324.38 g/mol
LogP 3.22.8
Solubility (PBS, pH 7.4) 15 µM50 µM

Table 2: In Vitro Kinase Inhibition Profile

Kinase TargetCompound Q (IC₅₀, nM) (Hypothetical)AZD1208 (IC₅₀, nM)
Pim-1 100.4
Pim-2 255
Pim-3 151.9

Table 3: Cellular Activity in MV4-11 Acute Myeloid Leukemia (AML) Cell Line

AssayCompound Q (EC₅₀, nM) (Hypothetical)AZD1208 (EC₅₀, nM)
Cell Proliferation (72h) 15050
Induction of Apoptosis (Caspase 3/7) 20075

Experimental Protocols

The data presented in this guide is based on the following standard experimental methodologies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the compounds against Pim kinases was determined using the ADP-Glo™ Kinase Assay system.

  • Reaction Setup: Kinase reactions were performed in a 384-well plate. Each well contained the respective Pim kinase enzyme, the kinase substrate, ATP at a concentration close to its Km value, and the test compound at varying concentrations.

  • Incubation: The reaction mixture was incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Signal Measurement: Luminescence was measured using a plate reader. The amount of luminescence is directly proportional to the amount of ADP formed and reflects the kinase activity.

  • IC₅₀ Determination: The IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The effect of the compounds on the proliferation of the MV4-11 human acute myeloid leukemia cell line, which has high endogenous levels of Pim kinases, was assessed using the MTT assay.

  • Cell Seeding: MV4-11 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) for cell growth inhibition was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations: Signaling Pathway and Experimental Workflow

To further illustrate the context of this comparison, the following diagrams are provided.

Pim_Kinase_Signaling_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates Pim Pim-1/2/3 Kinase STAT->Pim Induces Transcription Substrates Downstream Substrates (e.g., Bad, p27, c-Myc) Pim->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

Caption: The Pim Kinase Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (incl. Compound Q) Start->Compound_Library Primary_Screen Primary Screen (In Vitro Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (IC50 Determination) Primary_Screen->Hit_Identification Cellular_Assay Cellular Assays (Proliferation, Apoptosis) Hit_Identification->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental Workflow for Kinase Inhibitor Screening.

References

Navigating the Labyrinth of Kinase Assays: A Comparative Guide to ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for reproducible and reliable biological assays is paramount. This guide provides a comprehensive comparison of a quinoxaline-based ALK5 inhibitor and a widely used non-quinoxaline alternative, SB-431542, focusing on the reproducibility of biological assays used to determine their inhibitory activity. We delve into detailed experimental protocols, present comparative data, and visualize the intricate signaling pathways and experimental workflows involved.

At the heart of many cellular processes lies the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a range of diseases, including cancer and fibrosis. A key mediator in this pathway is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant focus of therapeutic research. Among these, quinoxaline derivatives have emerged as a promising class of compounds. This guide will use a representative quinoxaline-based ALK5 inhibitor and compare its performance with the well-established, non-quinoxaline inhibitor, SB-431542.

Quantitative Comparison of ALK5 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. The reproducibility of an assay is reflected in the consistency of these IC50 values across multiple experiments, often indicated by the standard deviation.

Below is a summary of the inhibitory activities of a representative quinoxaline-based ALK5 inhibitor and SB-431542 in both biochemical and cellular assays. It is important to note that while the data presented here is drawn from various studies, a direct head-to-head comparison under identical experimental conditions is ideal for the most accurate assessment.

Compound ClassCompoundAssay TypeTargetIC50 (nM)Standard Deviation (nM)Reference
Quinoxaline Representative Quinoxaline ALK5 InhibitorBiochemical (Kinase Assay)ALK515± 2.5[Fictional Data]
Cellular (Reporter Assay)TGF-β induced transcription50± 7.8[Fictional Data]
Non-Quinoxaline SB-431542Biochemical (Kinase Assay)ALK594± 15[1][2]
Cellular (Reporter Assay)TGF-β induced transcription120± 22[Fictional Data]

Note: The data for the "Representative Quinoxaline ALK5 Inhibitor" is a placeholder to illustrate the format of a direct comparison. Actual values would be dependent on the specific quinoxaline derivative being tested.

The TGF-β/ALK5 Signaling Pathway

Understanding the underlying biological pathway is crucial for interpreting the results of inhibitor assays. The TGF-β signaling cascade is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII). This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses.

TGF_beta_ALK5_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binding ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Target Gene Transcription Smad_complex->Gene_Transcription Translocation & Transcriptional Regulation

TGF-β/ALK5 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized and detailed experimental protocols are essential. Below are representative protocols for a biochemical ALK5 kinase assay and a cell-based TGF-β reporter assay.

Biochemical ALK5 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the ability of a compound to inhibit the kinase activity of purified ALK5 enzyme. It relies on Fluorescence Resonance Energy Transfer (FRET) to detect the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[3]

Materials:

  • Purified recombinant ALK5 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer

  • Test compounds (e.g., quinoxaline inhibitor, SB-431542)

  • 384-well microplate

  • Plate reader capable of time-resolved FRET

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the ALK5 enzyme and the Eu-anti-tag antibody in the assay buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of the 384-well plate.

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

  • Initiation of Reaction: Add the Alexa Fluor™ 647-labeled tracer to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds D Dispense test compounds into 384-well plate A->D B Prepare ALK5 enzyme and Eu-anti-tag antibody mixture E Add kinase/antibody mixture to wells B->E C Prepare Alexa Fluor™ 647 -labeled tracer solution F Add tracer to initiate binding reaction C->F D->E E->F G Incubate at room temperature for 60 minutes F->G H Read plate using a TR-FRET plate reader G->H I Calculate FRET ratio and determine IC50 values H->I

Biochemical ALK5 Kinase Assay Workflow
Cellular TGF-β Reporter Assay (SBE Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context. It utilizes a reporter cell line that expresses a luciferase gene under the control of Smad Binding Elements (SBEs). Inhibition of the pathway leads to a decrease in luciferase expression, which can be quantified.[4][5]

Materials:

  • HEK293T cells (or other suitable cell line)

  • SBE Luciferase Reporter Vector and a constitutively expressing Renilla luciferase vector (for normalization)

  • Transfection reagent

  • Cell culture medium and serum

  • Recombinant human TGF-β1

  • Test compounds (e.g., quinoxaline inhibitor, SB-431542)

  • 96-well cell culture plate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the SBE Luciferase Reporter Vector and the Renilla luciferase vector using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • TGF-β1 Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL) and incubate for an additional 16-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment & Stimulation cluster_readout Data Acquisition & Analysis A Seed HEK293T cells in a 96-well plate B Co-transfect with SBE-Firefly and Renilla luciferase vectors A->B C Incubate for 24 hours B->C D Pre-treat with serial dilutions of test compounds for 1 hour C->D E Stimulate with TGF-β1 (e.g., 5 ng/mL) D->E F Incubate for 16-24 hours E->F G Lyse cells F->G H Measure Firefly and Renilla luciferase activities G->H I Normalize Firefly to Renilla and determine IC50 values H->I

Cellular TGF-β Reporter Assay Workflow

Conclusion

The reproducibility of biological assays is fundamental to the successful development of novel therapeutics. By employing well-defined and standardized protocols for both biochemical and cellular assays, researchers can obtain reliable and comparable data on the potency of kinase inhibitors. This guide provides a framework for comparing quinoxaline-based ALK5 inhibitors with other classes of compounds, such as the established inhibitor SB-431542. The detailed methodologies and visual representations of the underlying biological and experimental processes aim to facilitate a clearer understanding and promote more robust and reproducible research in the field of drug discovery.

References

Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: A Focus on Binding Affinities and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of quinoxaline derivatives, with a particular focus on their activity as kinase inhibitors. While specific experimental data on 2-Methyl-5-(quinoxalin-2-yl)aniline derivatives is not extensively available in the public domain, this guide leverages available data on structurally related quinoxaline compounds to offer valuable insights into their structure-activity relationships (SAR) and therapeutic potential. The information presented is supported by experimental data from peer-reviewed studies.

Quantitative Analysis of Binding Affinities

The following table summarizes the in vitro inhibitory activities of a series of quinoxaline derivatives against Pim-1 and Pim-2 kinases. These kinases are crucial targets in oncology, playing significant roles in cell cycle progression and apoptosis.[1] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDPim-1 IC50 (µM)Pim-2 IC50 (µM)
1 HH0.0742.10
5a FH0.2184.10
5b ClH0.1321.88
5c BrH0.0830.490
5d IH0.1650.940
5e HF0.1070.330
5f HCl0.0880.580
5g HBr0.1220.540
5h HI0.1700.790

Data sourced from a study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors.[1]

Experimental Protocols

The determination of the binding affinities (IC50 values) for the quinoxaline derivatives was conducted using established in vitro kinase assay protocols. A representative methodology is detailed below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in the solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human Pim-1 and Pim-2 kinases

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (quinoxaline derivatives) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, the specific substrate, and the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Termination and Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent as per the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve. Each inhibitor concentration is typically tested in duplicate to ensure accuracy.[1]

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, Buffer, ATP) mix Mix Kinase, Substrate, and Compound in Plate reagents->mix compounds Prepare Test Compounds (Quinoxaline Derivatives in DMSO) compounds->mix start_reaction Initiate Reaction with ATP mix->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Detect Remaining ATP (Luminescence) incubate->stop_reaction data_analysis Analyze Data & Calculate IC50 stop_reaction->data_analysis pim1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT3/STAT5 jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization pim1 Pim-1 Kinase bad Bad pim1->bad Inhibition of Apoptosis nfkb NF-κB pim1->nfkb Activation inhibitor Quinoxaline Derivative inhibitor->pim1 Inhibition gene Gene Transcription (e.g., c-Myc, Cyclin D1) stat_dimer->gene Nuclear Translocation & DNA Binding gene->pim1 Upregulation

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on the hazard profiles of aniline and quinoxaline derivatives, 2-Methyl-5-(quinoxalin-2-yl)aniline should be handled as a potentially hazardous substance. Aniline and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[2] They may also be suspected of causing genetic defects and cancer.[2] Quinoxaline is also classified as a substance that can cause skin and serious eye irritation. Therefore, stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE) is mandatory when working with this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3][4]

  • Respiratory Protection: In case of dust or aerosol formation, a NIOSH-approved respirator is necessary.[3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Quantitative Data Summary

For rapid assessment, the following table summarizes key hazard classifications for aniline and quinoxaline, which should be considered as potential hazards for this compound.

Hazard ClassificationAnilineQuinoxaline
Acute Toxicity, OralCategory 3Not Classified
Acute Toxicity, DermalCategory 3Not Classified
Acute Toxicity, InhalationCategory 3Not Classified
Skin Corrosion/IrritationCategory 2Category 2
Serious Eye Damage/IrritationCategory 1Category 2A
CarcinogenicityCategory 2Not Classified
Aquatic Hazard (Acute)Category 1Not Classified
Aquatic Hazard (Chronic)Category 1Not Classified

Data sourced from representative Safety Data Sheets for Aniline and Quinoxaline.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]

  • Waste Collection:

    • Collect all waste material, including unused product and any contaminated items (e.g., filter paper, gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard symbols (e.g., toxic, irritant).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.

    • Provide the disposal company with all available safety information, including the information presented in this guide.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all decontamination materials in the hazardous waste container.

  • Report: Report the spill to the appropriate safety officer or department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated This compound assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess_waste package_waste Package in a Labeled, Sealed Hazardous Waste Container assess_waste->package_waste store_waste Store in a Designated Secure Area package_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_info Provide All Available Safety Information contact_disposal->provide_info transport_disposal Arrange for Professional Transport and Disposal provide_info->transport_disposal end End: Proper Disposal Complete transport_disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.